molecular formula C6H5BrOS B060975 5-Bromo-4-methylthiophene-2-carbaldehyde CAS No. 189331-47-3

5-Bromo-4-methylthiophene-2-carbaldehyde

Cat. No.: B060975
CAS No.: 189331-47-3
M. Wt: 205.07 g/mol
InChI Key: FATNNNCLTSHUQL-UHFFFAOYSA-N
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Description

5-Bromo-4-methylthiophene-2-carbaldehyde is a high-purity, multifunctional heterocyclic building block of significant value in synthetic organic chemistry and materials science. Its structure incorporates two highly versatile reactive sites: an aldehyde group and a bromine substituent on a methylated thiophene scaffold. The aldehyde functionality is amenable to condensation reactions, such as the formation of imines (Schiff bases) or serving as a precursor to other groups via reduction or oxidation. The bromine atom at the 5-position is ideally situated for participation in transition-metal-catalyzed cross-coupling reactions, most notably Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of the 4-methylthiophene moiety into more complex π-conjugated systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methylthiophene-2-carbaldehyde
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InChI

InChI=1S/C6H5BrOS/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATNNNCLTSHUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585946
Record name 5-Bromo-4-methylthiophene-2-carbaldehyde
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Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

189331-47-3
Record name 5-Bromo-4-methyl-2-thiophenecarboxaldehyde
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Record name 5-Bromo-4-methylthiophene-2-carbaldehyde
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Record name 2-Bromo-3-methylthiophene-5-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methylthiophene-2-carbaldehyde: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-4-methylthiophene-2-carbaldehyde is a polysubstituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its thiophene core, adorned with three distinct and reactive functional groups—an aldehyde, a bromine atom, and a methyl group—renders it a highly versatile synthetic intermediate.[1] The strategic placement of these groups allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures.

The aldehyde functionality serves as a crucial handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, enabling chain elongation and the introduction of diverse pharmacophores. The bromine atom is primed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, which are cornerstones of modern C-C bond formation.[2] The methyl group, through its electron-donating inductive effect, subtly modulates the electronic properties of the thiophene ring, influencing the reactivity of the other functional groups.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-4-methylthiophene-2-carbaldehyde, offering field-proven insights and detailed experimental protocols for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 5-Bromo-4-methylthiophene-2-carbaldehyde is not broadly published, its properties can be reliably inferred from its constituent parts and comparison with structurally similar, well-documented analogs like 5-Bromothiophene-2-carbaldehyde.

Core Chemical Identifiers
PropertyValue
CAS Number 189331-47-3
Molecular Formula C₆H₅BrOS
Molecular Weight 205.08 g/mol
IUPAC Name 5-Bromo-4-methylthiophene-2-carbaldehyde
Synonyms 2-Bromo-3-methyl-5-formylthiophene
Predicted and Observed Physical Properties
PropertyValueSource
Appearance Typically a solid at room temperature.[1]
Solubility Moderately soluble in common organic solvents like chloroform, methanol, and dichloromethane.[1]
Melting Point Not widely reported; expected to be a low-melting solid.Inferred
Boiling Point Not widely reported.Inferred
Density Not widely reported.Inferred
Spectroscopic Signature (Predicted)

Predicting the spectroscopic data is crucial for reaction monitoring and product confirmation. The following are expected characteristics based on the structure and data from analogous compounds:

  • ¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton (CHO) around δ 9.8-10.0 ppm, a singlet for the thiophene ring proton (H-3) around δ 7.5-7.8 ppm, and a singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm.

  • ¹³C NMR: The spectrum should display a signal for the aldehyde carbonyl carbon around δ 180-185 ppm. The thiophene ring carbons are expected in the aromatic region (δ 120-150 ppm), with the carbon bearing the bromine (C-5) being the most downfield. The methyl carbon should appear upfield, around δ 15-20 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1660-1680 cm⁻¹. C-H stretching of the aromatic ring and aldehyde proton will appear around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the molecular ions [M]⁺ and [M+2]⁺ (204 and 206 amu).

Synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde

There are two primary logical retrosynthetic pathways to this molecule: formylation of a pre-brominated thiophene or bromination of a pre-formylated thiophene. The choice depends on the availability of starting materials and the desired control over regioselectivity.

Method 1: Vilsmeier-Haack Formylation of 2-Bromo-3-methylthiophene

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic rings.[3][4] The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[3] This electrophile then attacks the thiophene ring, with a preference for the C-5 position in 2-substituted thiophenes.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the resulting mixture for 30-60 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-bromo-3-methylthiophene (1.0 equivalent) in a minimal amount of an inert solvent like dichloromethane or 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium hydroxide or sodium bicarbonate until pH 7-8. Extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 5-Bromo-4-methylthiophene-2-carbaldehyde.

Causality and Self-Validation: The Vilsmeier-Haack reaction is self-validating in its mechanism. The electrophilicity of the Vilsmeier reagent is well-established, and the regioselectivity for the 5-position on the 2-substituted thiophene ring is electronically favored. Monitoring the reaction by TLC will show the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde product. The final product's identity is unequivocally confirmed by the spectroscopic methods outlined previously.

Diagram: Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Thiophene 2-Bromo-3-methylthiophene Thiophene->Iminium Electrophilic Attack Hydrolysis Ice/Water Hydrolysis Iminium->Hydrolysis Product 5-Bromo-4-methyl- thiophene-2-carbaldehyde Hydrolysis->Product Purification Column Chromatography Product->Purification

Caption: Vilsmeier-Haack formylation workflow.

Key Reactions and Synthetic Utility

The dual functionality of 5-Bromo-4-methylthiophene-2-carbaldehyde makes it a powerful intermediate for building molecular complexity.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-5 position is an excellent handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is fundamental in drug discovery for creating biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Causality and Self-Validation: The catalytic cycle of the Suzuki reaction (oxidative addition, transmetalation, reductive elimination) is a well-understood, self-validating system. The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new product with a higher molecular weight, verifiable by mass spectrometry, and a more complex aromatic region in the ¹H NMR spectrum.

Diagram: Suzuki Coupling Logical Flow

G Start 5-Bromo-4-methyl- thiophene-2-carbaldehyde Product 5-Aryl-4-methyl- thiophene-2-carbaldehyde Start->Product Suzuki Coupling Boronic Aryl Boronic Acid (R-B(OH)₂) Boronic->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: Suzuki coupling for C-C bond formation.

Wittig Reaction for Alkene Synthesis

The aldehyde group is a prime electrophile for reaction with phosphorus ylides (Wittig reagents) to form alkenes.[5][6] This reaction is highly reliable for converting a carbonyl group into a C=C double bond.

Experimental Protocol: Wittig Reaction

  • Ylide Formation: In a dry flask under nitrogen, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in a dry, aprotic solvent like THF. Cool to 0°C or -78°C and add a strong base such as n-butyllithium or sodium hydride dropwise to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

  • Aldehyde Addition: Dissolve 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equivalent) in dry THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer, dry it, and concentrate it. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography to yield the pure alkene product.

Causality and Self-Validation: The mechanism involving the formation of a betaine intermediate followed by an oxaphosphetane that collapses to the alkene and the highly stable triphenylphosphine oxide drives the reaction to completion.[7] The formation of the alkene can be confirmed by the appearance of vinylic proton signals in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal.

Applications in Drug Discovery and Materials Science

Substituted thiophenes are privileged structures in medicinal chemistry, appearing in numerous approved drugs. They are often used as bioisosteres for phenyl rings, offering improved metabolic stability or pharmacokinetic properties. The scaffold derived from 5-Bromo-4-methylthiophene-2-carbaldehyde is a precursor to compounds with potential applications as:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket.

  • Antiviral and Antibacterial Agents: Thiophene derivatives have shown a broad spectrum of antimicrobial activities.

  • Spasmolytic Agents: Derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and shown to possess spasmolytic (antispasmodic) effects.[8]

In materials science, the thiophene ring is a fundamental unit in conducting polymers and organic semiconductors. The ability to functionalize this core at multiple positions allows for the fine-tuning of electronic properties, making derivatives of this compound valuable as precursors for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Safety and Handling

As with many halogenated aromatic aldehydes, 5-Bromo-4-methylthiophene-2-carbaldehyde should be handled with care.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[9]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere to prevent oxidation of the aldehyde.

Conclusion

5-Bromo-4-methylthiophene-2-carbaldehyde is a potent and versatile chemical intermediate. While detailed characterization data is not abundant in the public domain, its reactivity can be confidently predicted based on the well-established chemistry of its functional groups. The synthetic protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to harness the synthetic potential of this valuable building block, enabling the efficient construction of novel compounds for a wide range of scientific applications.

References

  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-4-phenylthiophene-2-carbaldehyde: Essential for Pharma & OLEDs. Retrieved from [Link]

  • Rasool, N., et al. (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 43(5), 1408-1423.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • jOeCHEM. (2019, February 9). The Wittig Reaction [Video]. YouTube. Retrieved from [Link]

  • University of Florida. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from a course material PDF, specific URL not available for direct linking but content is widely standardized in organic chemistry lab manuals.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 5-Bromo-4-methylthiophene-2-carbaldehyde

In the landscape of modern medicinal chemistry and materials science, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, thiophene derivatives hold a place of distinction due to their versatile reactivity and presence in numerous bioactive molecules and organic electronic materials. 5-Bromo-4-methylthiophene-2-carbaldehyde is a key building block, offering three distinct points for molecular elaboration: the reactive aldehyde, the versatile bromine atom amenable to cross-coupling reactions, and the methyl group which can influence steric and electronic properties. This guide provides a comprehensive overview of the synthetic pathways to this valuable intermediate, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, 5-Bromo-4-methylthiophene-2-carbaldehyde (I), points towards two primary synthetic strategies, both originating from the commercially available precursor, 3-methylthiophene (IV). The key transformations involve the introduction of a bromine atom and a formyl group onto the thiophene ring. The order of these steps is a critical consideration in the overall synthetic design.

The most judicious approach involves the initial bromination of 3-methylthiophene to yield 2-bromo-3-methylthiophene (III), followed by formylation at the 5-position. This strategy is favored due to the directing effects of the sulfur atom and the methyl group, which will preferentially activate the 2- and 5-positions for electrophilic substitution. Bromination at the 2-position is sterically less hindered and electronically favored. Subsequent formylation is then directed to the remaining vacant and activated 5-position.

Two robust and widely employed methods for the formylation of electron-rich heterocycles are the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This guide will detail both pathways, offering the researcher a choice based on available reagents, equipment, and desired scale.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Starting Material cluster_1 Intermediate cluster_2 Target Molecule cluster_3 Formylation Methods 3-methylthiophene 3-Methylthiophene (IV) 2-bromo-3-methylthiophene 2-Bromo-3-methylthiophene (III) 3-methylthiophene->2-bromo-3-methylthiophene NBS, AcOH/CHCl3 Vilsmeier-Haack Vilsmeier-Haack Reaction 2-bromo-3-methylthiophene->Vilsmeier-Haack Lithiation Lithiation-Formylation 2-bromo-3-methylthiophene->Lithiation 5-bromo-4-methylthiophene-2-carbaldehyde 5-Bromo-4-methylthiophene-2-carbaldehyde (I) Vilsmeier-Haack->5-bromo-4-methylthiophene-2-carbaldehyde Lithiation->5-bromo-4-methylthiophene-2-carbaldehyde Vilsmeier-Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Thiophene 2-Bromo-3-methylthiophene Thiophene->Iminium_Intermediate Aldehyde 5-Bromo-4-methylthiophene-2-carbaldehyde Iminium_Intermediate->Aldehyde H2O H2O (Workup) H2O->Aldehyde Hydrolysis

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 2-Bromo-3-methylthiophene (III)

  • Sodium acetate

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • To this pre-formed reagent, add 2-bromo-3-methylthiophene (1.0 equivalent) dropwise, again keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate with vigorous stirring.

  • Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Lithiation and Formylation

An alternative and equally effective method involves a lithium-halogen exchange at the bromine-bearing carbon, followed by quenching the resulting organolithium species with DMF. [1][2]This method is particularly useful when the Vilsmeier-Haack reaction conditions are not compatible with other functional groups on the substrate.

  • Lithium-Halogen Exchange: 2-bromo-3-methylthiophene is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperature (-78°C). This results in a rapid exchange of the bromine atom for a lithium atom, forming the highly nucleophilic 3-methyl-2-thienyllithium.

  • Nucleophilic Attack: The organolithium intermediate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF.

  • Hydrolysis: The resulting tetrahedral intermediate is subsequently hydrolyzed during aqueous workup to afford the desired aldehyde.

Lithiation_Formylation_Mechanism Thiophene 2-Bromo-3-methylthiophene Organolithium 3-Methyl-2-thienyllithium Thiophene->Organolithium Li-Br Exchange nBuLi n-BuLi nBuLi->Organolithium Tetrahedral_Intermediate Tetrahedral Intermediate Organolithium->Tetrahedral_Intermediate Nucleophilic Attack DMF DMF DMF->Tetrahedral_Intermediate Aldehyde 5-Bromo-4-methylthiophene-2-carbaldehyde Tetrahedral_Intermediate->Aldehyde Hydrolysis H2O H2O (Workup) H2O->Aldehyde

Caption: Simplified workflow of the Lithiation-Formylation reaction.

Materials:

  • 2-Bromo-3-methylthiophene (III)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum.

  • Add 2-bromo-3-methylthiophene (1.0 equivalent) and anhydrous THF to the flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at -78°C.

  • After the addition of DMF, stir the reaction at -78°C for an additional 30 minutes, then allow it to warm to 0°C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

ParameterMethod A (Vilsmeier-Haack)Method B (Lithiation)
Key Reagents POCl₃, DMFn-BuLi, DMF
Temperature 0°C to 50°C-78°C to 0°C
Typical Reaction Time 3-5 hours2-3 hours
Workup Aqueous quench and neutralizationAqueous quench
Purification Column chromatography/RecrystallizationColumn chromatography
Expected Yield 60-75%65-80%

Characterization and Quality Control

The identity and purity of the final product, 5-Bromo-4-methylthiophene-2-carbaldehyde, should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), the thiophene proton (singlet, ~7.5 ppm), and the methyl protons (singlet, ~2.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (~182 ppm), the carbons of the thiophene ring, and the methyl carbon.

  • IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1660-1680 cm⁻¹.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (205.07 g/mol ) and show a characteristic isotopic pattern for a bromine-containing molecule. [3]

Safety and Handling Considerations

  • 3-Methylthiophene: Flammable liquid and vapor. Harmful if swallowed.

  • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water and air. Must be handled under an inert atmosphere.

  • All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde is a well-established process that can be achieved through reliable and scalable methods. The choice between the Vilsmeier-Haack reaction and the lithiation-formylation pathway will depend on the specific requirements of the laboratory and the desired scale of the synthesis. By following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently produce this valuable building block for their synthetic endeavors.

References

  • Organic Syntheses. Formylation of dimethylaniline. Org. Synth. 1953, 33, 33.

  • Organic Reactions. The Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • PubChem. 5-Bromo-4-methylthiophene-2-carbaldehyde. [Link]

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Spectroscopic data of 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-methylthiophene-2-carbaldehyde

Senior Application Scientist Note: Access to comprehensive, publicly available spectroscopic data for 5-Bromo-4-methylthiophene-2-carbaldehyde is currently limited. To provide a robust and technically sound guide, this document will focus on the detailed spectroscopic analysis of its parent compound, 5-Bromothiophene-2-carbaldehyde . This well-characterized analogue serves as an exemplary model, allowing us to establish a validated analytical framework. Crucially, throughout this guide, we will provide expert insights into how the addition of a methyl group at the 4-position is predicted to modulate the spectral features, thereby offering a predictive and practical tool for researchers working with the target molecule.

Introduction: The Significance of Substituted Thiophenes

Thiophene-based heterocyclic compounds are cornerstones in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and organic electronic materials. Their utility stems from the thiophene ring's unique electronic properties and its capacity for diverse functionalization. 5-Bromo-4-methylthiophene-2-carbaldehyde is a valuable building block, combining a reactive aldehyde for derivatization, a bromine atom for cross-coupling reactions, and a methyl group that modulates steric and electronic properties.

Accurate structural elucidation is paramount for any research and development involving such intermediates. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the gold standard for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data, explaining the causal links between molecular structure and spectral output.

Molecular Structure & Analytical Workflow

The structural difference between the target compound and its well-characterized analogue is the presence of a methyl group at the C4 position. This substitution is expected to have a predictable influence on the molecule's spectroscopic signature.

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

The logical workflow for characterizing a novel or synthesized batch of this compound is systematic, beginning with less destructive, broader techniques and moving to more detailed structural analysis.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation prep Synthesized Product (5-Bromo-4-methylthiophene-2-carbaldehyde) ir FTIR Spectroscopy (Functional Group ID) prep->ir Initial Check ms GC-MS Analysis (Molecular Weight & Purity) prep->ms Purity/Mass Check nmr NMR Spectroscopy (¹H & ¹³C Connectivity) ir->nmr ms->nmr Proceed if Pure interpret Spectral Interpretation & Data Correlation nmr->interpret structure Structure Confirmation interpret->structure

Fig. 2: General analytical workflow for structural elucidation.

Infrared (IR) Spectroscopy Analysis

Expertise & Experience: IR spectroscopy is an indispensable first-pass technique. Its primary utility is the rapid identification of key functional groups, which provides immediate confirmation of a successful chemical transformation. For this molecule, the most critical vibration is the carbonyl (C=O) stretch of the aldehyde, which should appear as a strong, sharp band in a highly characteristic region of the spectrum, confirming the presence of the formyl group.

Spectroscopic Data (5-Bromothiophene-2-carbaldehyde):

Frequency Range (cm⁻¹)Vibration TypeIntensityCausality & Interpretation
~3100 - 3000Aromatic C-H StretchMediumCorresponds to the stretching of the sp² C-H bonds on the thiophene ring.
~2850 & ~2750Aldehyde C-H Stretch (Fermi Doublet)WeakA hallmark of aldehydes. The presence of two weak bands (Fermi resonance) is a strong indicator of the C-H bond adjacent to the carbonyl.[1]
~1665 - 1685Carbonyl (C=O) StretchStrongThis intense absorption confirms the aldehyde functional group. Its position indicates conjugation with the aromatic thiophene ring.[1]
~1500 - 1400Thiophene Ring C=C StretchesMediumAromatic ring vibrations characteristic of the thiophene scaffold.
~800 - 700C-Br StretchMediumIndicates the presence of the carbon-bromine bond.

Predicted Spectroscopic Impact of 4-Methyl Substitution:

The addition of a methyl group to produce 5-Bromo-4-methylthiophene-2-carbaldehyde will introduce new, predictable IR absorptions.

  • Aliphatic C-H Stretches: Expect new bands to appear in the ~2950-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds within the methyl group.

  • C-H Bending: A new absorption around 1375 cm⁻¹ for the symmetric bending (umbrella mode) of the methyl group will likely be observed. The core functional group frequencies (C=O, aldehyde C-H) will remain largely in the same regions, though minor shifts due to the electron-donating nature of the methyl group are possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a map of the carbon skeleton. For this scaffold, NMR is not just confirmatory; it is essential for verifying the specific isomer (regiochemistry) of substitution on the thiophene ring.

¹H NMR Analysis

Spectroscopic Data (5-Bromothiophene-2-carbaldehyde in CDCl₃): [2]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality & Interpretation
9.79Singlet (s)N/A1HCHOThe aldehyde proton is highly deshielded by the electronegative oxygen and appears far downfield. It has no adjacent protons, hence it is a singlet.
7.53Doublet (d)~4.0 - 8.01HH3This proton is on a carbon adjacent to the electron-withdrawing aldehyde group, causing a downfield shift. It is split into a doublet by its neighbor, H4.
7.20Doublet (d)~4.01HH4This proton is adjacent to the bromine-bearing carbon. It is split into a doublet by its neighbor, H3.[2]

Predicted Spectroscopic Impact of 4-Methyl Substitution:

The introduction of the methyl group at the C4 position will cause significant and diagnostic changes in the ¹H NMR spectrum.

  • Disappearance of the H4 Signal: The doublet at ~7.20 ppm will vanish, as the proton at this position is replaced by the methyl group.

  • Change in H3 Multiplicity: The proton at C3 no longer has a neighboring proton to couple with. Therefore, the doublet observed at ~7.53 ppm will collapse into a singlet . This is a critical diagnostic marker.

  • Appearance of a Methyl Singlet: A new signal will appear, typically in the upfield region of ~2.2-2.5 ppm. This will be a singlet integrating to 3H , representing the three equivalent protons of the methyl group.

¹³C NMR Analysis

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework. The key signals to identify are the aldehyde carbon, the two bromine- and aldehyde-substituted aromatic carbons (quaternary), and the two proton-bearing aromatic carbons. The chemical shifts are highly sensitive to the electronic environment.

Predicted Spectroscopic Data (5-Bromo-4-methylthiophene-2-carbaldehyde): While specific data for the analogue is not readily assigned in literature, we can predict the spectrum of the target compound based on established chemical shift ranges.[3]

Predicted Chemical Shift (δ, ppm)Carbon AssignmentCausality & Interpretation
~185C=O (Aldehyde)The carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom.
~145C2 (ipso-CHO)The carbon atom attached to the aldehyde group is a downfield quaternary carbon.
~140C4 (ipso-CH₃)The methyl-substituted carbon. The methyl group has a moderate shielding/deshielding effect.
~138C3The sole proton-bearing carbon on the ring. Its chemical shift is influenced by the adjacent aldehyde-bearing carbon.
~120C5 (ipso-Br)The carbon atom bonded to bromine. The "heavy atom effect" of bromine typically shifts this carbon's resonance upfield compared to what might be expected.
~15-CH₃The sp³ hybridized methyl carbon will appear in the far upfield aliphatic region of the spectrum.

Mass Spectrometry (MS) Analysis

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for identity confirmation. High-resolution MS can yield the exact molecular formula. The most crucial feature for this specific molecule is the isotopic pattern of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity, providing an unmistakable signature.

Spectroscopic Data (5-Bromothiophene-2-carbaldehyde): [4]

m/z ValueInterpretationCausality & Interpretation
192 / 190[M+H]⁺ (¹⁸¹Br / ⁷⁹Br) or M+2/MThe molecular ion peaks. The presence of two peaks of nearly equal intensity separated by 2 mass units is definitive proof of a molecule containing one bromine atom. The molecular weight of the compound is ~191 g/mol .[4]
189 / 191M⁺ (⁷⁹Br / ⁸¹Br)The molecular ion peaks, showing the characteristic 1:1 isotopic pattern for bromine.
111[M - Br]⁺This fragment corresponds to the loss of the bromine radical from the molecular ion, resulting in the 2-formyl-thienyl cation.
83[M - Br - CO]⁺ or [C₄H₃S]⁺A common fragmentation pathway for aromatic aldehydes is the loss of carbon monoxide (28 Da) after the initial fragmentation.[5] This peak represents the thiophene cation.

Predicted Spectroscopic Impact of 4-Methyl Substitution:

The molecular weight will increase by the mass of a CH₂ group (14 Da) relative to the analogue.

  • Molecular Ion: The new molecular ion peaks for 5-Bromo-4-methylthiophene-2-carbaldehyde will appear at m/z 204 and 206 , again in a ~1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopologues. This provides immediate confirmation of the elemental composition.

  • Fragmentation: Fragmentation patterns will be similar. Loss of the bromine radical will now result in a fragment at m/z 125 ([M-Br]⁺). Subsequent loss of CO would lead to a fragment at m/z 97 .

Self-Validating Experimental Protocols

These protocols describe standardized procedures for acquiring high-quality spectroscopic data. Each protocol includes internal validation steps to ensure data integrity.

Protocol: Acquiring FTIR Spectra via ATR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in accordance with instrument guidelines.[6] This step is critical as it subtracts interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the 5-Bromo-4-methylthiophene-2-carbaldehyde sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Insufficient contact is a primary cause of poor-quality spectra.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing & Validation: The resulting spectrum should be automatically ratioed against the background. Validate the spectrum by identifying the strong C=O stretch between 1665-1685 cm⁻¹. The absence of this peak would indicate a failed reaction or incorrect sample.

Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[7][8]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, stabilizing the magnetic field. The field is then "shimmed" by adjusting homogeneity coils to maximize resolution, resulting in sharp, symmetrical peaks.

  • ¹H Acquisition: Acquire the proton spectrum. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), and number of scans (typically 8 or 16).

  • ¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more) over a wider spectral width (e.g., -10 to 220 ppm).

  • Data Processing & Validation: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected. The solvent peak (e.g., residual CHCl₃ at 7.26 ppm) and the TMS peak at 0.00 ppm are used to calibrate the chemical shift axis.[9] The data is validated by ensuring the integration of the ¹H spectrum matches the expected proton counts and that the number of signals in the ¹³C spectrum matches the number of unique carbons in the molecule.

Protocol: Acquiring GC-MS Data
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[10] The sample must be fully dissolved and free of particulates.

  • Instrument Setup: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column). Set up a temperature program that allows for the separation of the analyte from any impurities or solvent. A typical program might start at 80°C and ramp to 250°C.[11][12] The GC is coupled to a mass spectrometer, typically operating in Electron Ionization (EI) mode.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the hot GC inlet, where it is vaporized. The carrier gas (usually helium) transports the vapor onto the column.

  • Separation & Detection: As the sample travels through the column, components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, is ionized, and the resulting fragments are detected.

  • Data Analysis & Validation: The primary validation is the observation of the molecular ion peaks at m/z 204/206 with a ~1:1 abundance ratio. The gas chromatogram also serves as a purity check; a single, sharp peak indicates a pure compound.

Conclusion

The structural characterization of 5-Bromo-4-methylthiophene-2-carbaldehyde is a systematic process that relies on the combined, corroborative power of IR, NMR, and MS. While direct spectral data for this specific compound is sparse in the literature, a robust analytical framework can be established by examining its parent analogue, 5-Bromothiophene-2-carbaldehyde. The principles outlined in this guide—from identifying key functional groups in the IR to mapping atomic connectivity via NMR and confirming molecular weight and elemental composition by MS—are universally applicable. By understanding the predictable spectral shifts induced by the 4-methyl group, researchers and drug development professionals can confidently identify and validate this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • SIELC Technologies. (2018). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

  • SOPs. (2021). FTIR Spectrophotometer - Operation & Calibration - Guidelines. Retrieved from [Link]

  • PubChem. 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. EPA. Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry. Retrieved from [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Mettler Toledo. 4 Guidelines For FTIR PAT. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure. Retrieved from [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS. Retrieved from [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Retrieved from [Link]

  • Agilent Technologies. Gas Chromatography/ Mass Spectrometry Fundamentals. Retrieved from [Link]

  • Chemistry Steps. NMR Spectroscopy – An Easy Introduction. Retrieved from [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Scribd. GC/MS SOP for Organochlorine Analysis. Retrieved from [Link]

  • Chad's Prep. (2018). Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link]

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5-Bromo-4-methylthiophene-2-carbaldehyde: Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization and synthesis verification of 5-Bromo-4-methylthiophene-2-carbaldehyde , a critical intermediate in the synthesis of conductive polymers (e.g., P3HT derivatives) and organic photovoltaic materials.

Executive Summary & Molecular Profile

Compound: 5-Bromo-4-methylthiophene-2-carbaldehyde CAS Registry Number: 309904-87-8 (Generic isomer class often cited; specific isomer verification required) Molecular Formula: C₆H₅BrOS Molecular Weight: 205.07 g/mol

This compound is a tri-substituted thiophene derivative.[1][2][3] Its utility lies in the orthogonality of its functional groups: the aldehyde (C2) allows for Knoevenagel condensations or reductions, while the bromide (C5) enables Suzuki/Stille cross-coupling polymerizations. The methyl group (C4) provides solubility and steric tailoring in final material applications.

Synthesis & Mechanistic Pathway

To understand the NMR spectrum, one must understand the synthesis, as the primary impurities are regiochemical isomers derived from the preparation method.

The Protocol: Regioselective Formylation

The most robust route involves the lithiation of 2-bromo-3-methylthiophene followed by a formyl quench (DMF).

The "Halogen Dance" Risk: A critical technical nuance is the Base-Catalyzed Halogen Dance (BCHD) . If the lithiation is performed above -70°C, the lithiated species can isomerize, causing the bromine atom to migrate to the C5 position before formylation, or scrambling the substitution pattern.

Optimized Workflow:

  • Starting Material: 2-Bromo-3-methylthiophene.[2][4]

  • Reagent: Lithium Diisopropylamide (LDA) (Sterically hindered base is preferred over n-BuLi to prevent nucleophilic attack on the bromine).

  • Conditions: Strictly anhydrous THF at -78°C .

  • Quench: N,N-Dimethylformamide (DMF).

Mechanistic Diagram (Graphviz)

SynthesisPathway Figure 1: Regioselective Synthesis & Halogen Dance Risk Pathway SM 2-Bromo-3-methylthiophene (Start) Lith 5-Lithio-2-bromo-3-methylthiophene (Intermediate) SM->Lith C5 Deprotonation LDA LDA / THF -78°C LDA->Lith Prod 5-Bromo-4-methylthiophene- 2-carbaldehyde (Product) Lith->Prod Electrophilic Attack Impurity Isomerized By-products (Halogen Dance > -60°C) Lith->Impurity Temp > -60°C DMF DMF Quench (Formylation) DMF->Prod

Caption: Figure 1 illustrates the critical temperature dependence in preventing bromine migration during lithiation.

NMR Spectral Analysis

The 1H NMR spectrum of this molecule is distinct due to its high degree of substitution. Unlike unsubstituted thiophene (which shows complex splitting), this molecule possesses only one aromatic proton, simplifying the assignment but requiring precise chemical shift analysis to confirm regiochemistry.

1H NMR (Proton) Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Standard)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
9.85 - 9.95 Singlet (s)1H-CHO (Aldehyde)Deshielded by carbonyl anisotropy. Diagnostic peak for reaction completion.
7.45 - 7.55 Singlet (s)1HH-3 (Thiophene Ring)Located beta to the aldehyde. Appears as a sharp singlet because C4 and C5 are substituted (no vicinal coupling).
2.25 - 2.35 Singlet (s)3H-CH₃ (Methyl)Methyl group at C4. Weak long-range coupling (allylic) to H3 is possible but often unresolved, appearing as a singlet.

Interpretation Logic:

  • Absence of Doublets: If you see doublets in the aromatic region (7.0–8.0 ppm), your reaction failed. Doublets indicate two adjacent protons (e.g., unsubstituted 3,4 positions), suggesting the starting material was not fully substituted or the bromine was lost.

  • H-3 Shift: In unsubstituted thiophene-2-carbaldehyde, H3 is typically ~7.7 ppm. The presence of the electron-donating methyl group at C4 (ortho to H3) provides a slight shielding effect, moving H3 upfield to ~7.5 ppm.

13C NMR (Carbon) Data

Solvent: CDCl₃

Chemical Shift (δ ppm)TypeAssignmentNotes
182.5 Quaternary (C=O)C-CHO Carbonyl carbon.
140.0 - 145.0 QuaternaryC-2 Ipso carbon attached to the aldehyde.
138.0 - 142.0 QuaternaryC-4 Ipso carbon attached to the methyl group.
130.0 - 132.0 Methine (CH)C-3 The only aromatic carbon with a proton attached.
120.0 - 125.0 QuaternaryC-5 Ipso carbon attached to Bromine. Upfield due to the heavy atom effect of Br.
15.5 Methyl (CH₃)-CH₃ Typical aromatic methyl shift.

Quality Control & Impurity Profiling

When analyzing the spectra, look for these specific signatures of common failure modes:

  • Starting Material (2-Bromo-3-methylthiophene):

    • Look for two doublets in the aromatic region (H4 and H5 coupling, J ~5.5 Hz).

    • Absence of the aldehyde peak at ~9.9 ppm.

  • Debrominated Side Product (4-Methylthiophene-2-carbaldehyde):

    • Caused by moisture in the lithiation step (quenching the anion with H+ instead of DMF).

    • Signature: Two aromatic signals (singlets or weak doublets) instead of one. H5 will appear around 7.4 ppm.

  • Regioisomer (Halogen Dance Product):

    • If the bromine migrates to C3 or C4, the symmetry and chemical shifts will change.

    • Signature: Aromatic singlet shifts significantly away from 7.5 ppm.

QC Decision Tree (Graphviz)

QCDecision Figure 2: Rapid NMR QC Decision Tree Spectrum Acquire 1H NMR (CDCl3) Aldehyde Peak at ~9.9 ppm? Spectrum->Aldehyde Aromatic Aromatic Region Pattern? Aldehyde->Aromatic Yes Fail_SM FAIL: Unreacted Starting Material Aldehyde->Fail_SM No Pass PASS: Pure Product Aromatic->Pass 1 Singlet (7.5 ppm) Aromatic->Fail_SM Doublets (J~5Hz) Fail_DeBr FAIL: Debrominated (Moisture) Aromatic->Fail_DeBr 2 Signals (H3 & H5)

Caption: Figure 2 depicts the logic flow for validating product purity via 1H NMR.

Experimental Protocol: Synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde

Safety Note: Lithium reagents are pyrophoric. Work must be performed under inert atmosphere (Argon/Nitrogen).

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer. Flush with Argon.

  • Charging: Add 2-bromo-3-methylthiophene (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

    • Critical: Maintain internal temperature below -70°C to prevent bromine migration.

    • Stir at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise.

    • Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT).

  • Quench & Workup:

    • Quench with 1M HCl (aq) at 0°C.

    • Extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethanol or perform column chromatography (SiO₂, Hexane:EtOAc 9:1) to yield a yellow solid.

References

  • Patent Authority: Multicyclic compounds and methods of use thereof. (2010). AU2010325925A1. (Describes the lithiation/formylation of 2-bromo-3-methylthiophene).

  • Synthesis Methodology: Bar, S., & Martin, M. I. (2021).[5][6] Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. (Provides analogous lithiation protocols and NMR data for substituted thiophenes).

  • General Thiophene NMR Data: Spectral Database for Organic Compounds (SDBS). (General reference for thiophene-2-carbaldehyde shifts).

  • Mechanistic Insight:The Halogen Dance Reaction on Thiophenes.

Sources

Technical Guide: IR Spectroscopy of 5-Bromo-4-methylthiophene-2-carbaldehyde

[1]

Executive Summary

5-Bromo-4-methylthiophene-2-carbaldehyde (CAS 189331-47-3) is a critical heterocyclic building block, frequently employed in the synthesis of complex pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.[1] Its structural integrity is defined by three distinct functionalities: the electrophilic aldehyde, the electron-rich thiophene core, and the regioselective bromine/methyl substituents.

This guide provides an authoritative analysis of the infrared (IR) spectrum of this molecule. Unlike simple aliphatic aldehydes, the conjugation between the carbonyl group and the thiophene ring significantly alters vibrational frequencies. This document synthesizes experimental data from structural analogs (5-bromothiophene-2-carbaldehyde and 5-methylthiophene-2-carbaldehyde) to establish a Reference Standard Profile for quality control and structural validation.

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the spectrum, one must understand the electronic environment influencing the bond force constants.

Structural Dynamics

The molecule possesses a planar geometry allowing for

  • The Carbonyl Anomaly: The lone pair on the sulfur atom participates in the aromatic ring system, which in turn conjugates with the carbonyl (

    
    ). This delocalization reduces the double-bond character of the carbonyl, lowering its stretching frequency compared to non-conjugated aldehydes.
    
  • Substituent Effects:

    • Bromine (C-5): Acts as an electron-withdrawing group (inductive effect,

      
      ) but also has a mass effect that dampens ring vibrations.[1]
      
    • Methyl (C-4): Acts as a weak electron-donating group (

      
      ), stabilizing the ring and introducing distinct aliphatic 
      
      
      modes.
Visualization of Vibrational Logic

The following diagram maps the physical structure to the expected spectral response.

VibrationalLogicMol5-Bromo-4-methylthiophene-2-carbaldehydeAldehydeAldehyde Group(-CHO)Mol->AldehydeRingThiophene Core(Heterocycle)Mol->RingSubstituentsSubstituents(-Br, -CH3)Mol->SubstituentsFreq_COC=O Stretch(1660-1675 cm⁻¹)Lowered by ConjugationAldehyde->Freq_COFreq_CH_AldFermi Resonance(2750 & 2850 cm⁻¹)Aldehyde->Freq_CH_AldFreq_RingC=C Ring Stretch(1400-1550 cm⁻¹)Ring->Freq_RingFreq_MeAliphatic C-H(2920-2960 cm⁻¹)Substituents->Freq_MeFreq_BrC-Br Stretch(600-700 cm⁻¹)Substituents->Freq_Br

Figure 1: Mapping molecular moieties to specific infrared absorption regions.

Spectral Analysis: The Reference Standard Profile

The following assignments are derived from high-fidelity data of structurally homologous thiophenes (5-bromothiophene-2-carbaldehyde and 5-methylthiophene-2-carbaldehyde). This profile serves as the acceptance criteria for QC release.

Primary Diagnostic Bands[1]
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Aldehyde (C=O) Stretching1660 – 1675 StrongLower than aliphatic aldehydes (typically >1700) due to thiophene conjugation [1].[1]
Aldehyde (C-H) Fermi Resonance2750 – 2860 MediumAppears as a doublet. Critical for distinguishing aldehydes from ketones/acids.
Methyl (C-H) Stretching (

)
2920 – 2960 MediumDifferentiates this molecule from the non-methylated 5-bromo analog.
Aromatic (C-H) Stretching (

)
3050 – 3100 WeakOnly one aromatic proton remains (at C-3), making this band very weak.[1]
Thiophene Ring C=C / C-C Stretch1410 – 1540 StrongCharacteristic "breathing" modes of the 5-membered heterocycle [2].[1]
C-Br Stretching620 – 680 Med/StrongFound in the fingerprint region.[1] Heavy atom effect.
Fingerprint Region & Impurity Profiling

The region below 1500 cm⁻¹ is complex but vital for spotting common synthesis impurities.

  • Impurity A (Des-bromo precursor): If the bromination is incomplete, the C-Br band at ~650 cm⁻¹ will be weak or absent, and the aromatic C-H region (>3000 cm⁻¹) will show increased intensity (due to the extra proton at C-5).

  • Impurity B (Over-oxidation): Presence of a broad band at 2500–3300 cm⁻¹ (O-H stretch) indicates oxidation of the aldehyde to the carboxylic acid (5-bromo-4-methylthiophene-2-carboxylic acid).

Experimental Protocol: Self-Validating Method

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol compares the modern ATR method with the classical KBr pellet method.

Method Selection
  • Routine QC: Use ATR (Attenuated Total Reflectance) . It is faster and requires no sample preparation, minimizing moisture absorption.

  • Structural Elucidation: Use KBr Pellet . This is preferred if high resolution in the fingerprint region (<600 cm⁻¹) is required to resolve the C-Br stretch, which can be obscured by the ATR crystal cut-off (usually diamond/ZnSe).

Step-by-Step Workflow

ExperimentalWorkflowStartStart: Isolated SamplePrepSample Prep:Dry under vacuum (25°C, 2h)to remove solvent residuesStart->PrepChoiceSelect ModePrep->ChoiceATRATR Method:Place solid on Diamond CrystalApply pressure clampChoice->ATRKBrKBr Method:Mix 1mg sample : 100mg KBrPress at 10 tons -> Transparent PelletChoice->KBrAcquireAcquisition:Range: 4000-400 cm⁻¹Res: 4 cm⁻¹Scans: 32ATR->AcquireKBr->AcquireValidateSelf-Validation Check:1. CO₂ doublet at 2350 cm⁻¹? (Background issue)2. Broad OH at 3400 cm⁻¹? (Wet sample)Acquire->ValidateResultCompare vs. Ref StandardValidate->Result

Figure 2: Operational workflow for IR characterization ensuring data integrity.

Causality in Protocol Design[1]
  • Drying (Step 1): Thiophene aldehydes can be hygroscopic or retain synthesis solvents (like chloroform). Residual solvent peaks (e.g., CHCl₃ C-H stretch at 3019 cm⁻¹) can mask the weak aromatic C-H stretch of the target.

  • Resolution (4 cm⁻¹): Sufficient to resolve the Fermi doublet of the aldehyde. Lower resolution (8 or 16 cm⁻¹) may merge these diagnostic peaks.

References

  • NIST Chemistry WebBook. 2-Thiophenecarboxaldehyde Infrared Spectrum.[1][2] National Institute of Standards and Technology.[2]

  • Spectrabase. 5-Bromothiophene-2-carbaldehyde Spectrum. John Wiley & Sons.

  • Sigma-Aldrich. 5-Bromo-2-thiophenecarboxaldehyde Product Specification.[1] Merck KGaA.

  • Lin, J. et al. (2014). "Synthesis and characterization of thiophene derivatives for optoelectronic applications." Journal of Materials Chemistry C.

Technical Guide: Mass Spectrometric Analysis of 5-Bromo-4-methylthiophene-2-carbaldehyde

[1]

Executive Summary

This technical guide details the mass spectrometric characterization of 5-Bromo-4-methylthiophene-2-carbaldehyde (CAS: 189331-47-3).[1][2] As a halogenated heterocyclic aldehyde, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and organic electronic materials. Its analysis requires a nuanced understanding of isotopic abundance patterns (specifically the

heteroaromatic fragmentation pathways1

This guide prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the gold standard for structural confirmation, while briefly addressing LC-MS applicability.

Part 1: Compound Profile & Physicochemical Properties[2]

Before initiating analysis, the analyst must understand the substrate's properties to select the correct ionization mode and inlet parameters.

PropertySpecification
IUPAC Name 5-Bromo-4-methylthiophene-2-carbaldehyde
CAS Number 189331-47-3
Molecular Formula

Exact Mass (

)
203.9244 Da
Exact Mass (

)
205.9224 Da
Boiling Point (Predicted) ~240–250 °C (Atmospheric); ~115 °C (11 mmHg)
Solubility Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol
Appearance Pale yellow to brown solid/liquid (low melting point)
Isotopic Signature (The "Fingerprint")

The most distinct feature in the MS of this compound is the bromine isotope pattern. Unlike chlorinated or non-halogenated compounds, bromine possesses two stable isotopes,


1:1 ratio1
  • Result: The molecular ion (

    
    ) will not appear as a single peak but as a doublet  separated by 2 atomic mass units (amu) with nearly equal intensity.[1]
    
  • Target m/z: Look for pairs at m/z 204 and 206 .

Part 2: Instrumentation & Method Selection[1][2]

Primary Method: GC-MS (Electron Ionization)

GC-MS is the preferred technique due to the compound's volatility and the structural richness of EI fragmentation data.[1][2]

  • Ionization Source: Electron Ionization (EI) at 70 eV.[1]

  • Carrier Gas: Helium (1.0 mL/min constant flow).[1]

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m

    
     0.25mm ID 
    
    
    0.25µm film.
  • Inlet: Split/Splitless (Split ratio 10:1 to prevent saturation), Temp: 250 °C.

Secondary Method: LC-MS (ESI/APCI)

Used when the compound is part of a non-volatile reaction mixture or biological matrix.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) is viable due to the basicity of the carbonyl oxygen, though signal intensity may be lower than amine-containing analytes.[1]
    
  • Target Ions: m/z 205 and 207 (

    
    ).[1]
    

Part 3: Fragmentation Mechanisms (Deep Dive)

The fragmentation of 5-Bromo-4-methylthiophene-2-carbaldehyde follows predictable heteroaromatic decay pathways. Understanding these allows the analyst to distinguish this specific isomer from potential regioisomers (e.g., 3-methyl variants).[1]

Key Fragmentation Pathways[1][2]
  • Molecular Ion Stability (

    
    ):  The thiophene ring stabilizes the radical cation, resulting in a prominent molecular ion cluster at m/z 204/206 .
    
  • 
    -Cleavage (Loss of H):  Typical of aldehydes, the loss of the formyl hydrogen yields the acylium ion (
    
    
    ).[1]
    • Observed: Doublet at m/z 203/205 .[1]

  • Loss of Carbon Monoxide (CO): The acylium ion ejects neutral CO (28 Da) to form the bromomethylthienyl cation.[1]

    • Observed: Doublet at m/z 175/177 .[1]

  • Loss of Bromine (

    
    ):  Cleavage of the C-Br bond is energetically favorable under 70 eV EI.[1] This eliminates the isotopic doublet, collapsing the signal to a single dominant peak (monoisotopic sulfur pattern).
    
    • Transition: m/z 204/206

      
      m/z 125  (C
      
      
      H
      
      
      OS
      
      
      ).[1]
  • Ring Disintegration: Further fragmentation of the thiophene ring often yields ions at m/z 97 (methylthiophene cation) and m/z 45 (CHS

    
    ).[1]
    
Fragmentation Logic Diagram

The following diagram illustrates the causal flow of the fragmentation, linking the parent ion to its diagnostic daughters.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 204 / 206 (1:1)[C6H5BrOS]+M_minus_HAcylium Ion (M-H)m/z 203 / 205[C6H4BrOS]+M_Ion->M_minus_H- H• (1 Da)M_minus_BrDe-brominated Cationm/z 125[C6H5OS]+M_Ion->M_minus_Br- Br• (79/81 Da)M_minus_COThienyl Cation (M-H-CO)m/z 175 / 177[C5H4BrS]+M_minus_H->M_minus_CO- CO (28 Da)Ring_FragRing Fragmentsm/z 97 (C5H5S+)m/z 45 (CHS+)M_minus_CO->Ring_Frag- Br•M_minus_Br->Ring_FragRing Opening

Caption: Proposed EI fragmentation pathway for 5-Bromo-4-methylthiophene-2-carbaldehyde showing mass transitions.

Part 4: Experimental Protocol (GC-MS)

This protocol is designed to validate the purity and identity of the compound.[1]

Sample Preparation
  • Solvent: HPLC-grade Dichloromethane (DCM).[1]

  • Concentration: 1 mg/mL (1000 ppm).[1]

  • Filtration: 0.22 µm PTFE syringe filter to remove particulates.[1]

  • Vial: Amber glass to prevent potential photodegradation of the brominated moiety.[1]

Instrument Configuration (Agilent/Thermo/Shimadzu generic)
ParameterSettingRationale
Inlet Temp 250 °CEnsures rapid volatilization without thermal decomposition.[1][2]
Injection Mode Split (10:1 or 20:1)Prevents detector saturation; improves peak shape.[1]
Oven Program 60 °C (1 min hold)

20 °C/min

280 °C (3 min hold)
Fast ramp separates solvent from analyte; high final temp elutes heavy impurities.
Transfer Line 280 °CPrevents condensation between GC and MS.[1]
Scan Range m/z 40 – 400Covers low mass fragments and the molecular ion cluster.
Solvent Delay 3.0 minProtects filament from solvent surge.[1]
Data Analysis Workflow

The following workflow ensures rigorous validation of the generated data.

AnalysisWorkflowcluster_AnalysisData ValidationSampleSample Prep(1 mg/mL in DCM)GC_RunGC Separation(DB-5ms Column)Sample->GC_RunMS_DetectMS Detection(EI, 70eV)GC_Run->MS_DetectCheck1Check M+ Cluster(204/206 doublet?)MS_Detect->Check1Check2Verify CO Loss(Delta 28 Da)Check1->Check2Check3Purity Check(Total Ion Current)Check2->Check3

Caption: Analytical workflow for validating 5-Bromo-4-methylthiophene-2-carbaldehyde via GC-MS.

Part 5: Data Interpretation & Validation Checklist

Use this checklist to confirm the identity of your analyte.

  • Molecular Ion Check:

  • Fragment Confirmation:

  • Regioisomer Differentiation:

    • Note: The 3-methyl isomer will have a nearly identical mass spectrum.[1][2] Differentiation relies on GC retention time (4-methyl typically elutes slightly later than 3-methyl due to steric/boiling point differences) or NMR coupling constants (

      
       coupling).[1] MS alone may not definitively distinguish regioisomers without a reference standard.[1]
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Thiophene-2-carbaldehyde & Bromothiophene derivatives.[1][2][1]

  • ChemicalBook. 5-Bromo-4-methylthiophene-2-carbaldehyde Product Properties & CAS 189331-47-3 Data.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text on MS fragmentation rules, specifically Ch. 2 on Halogenated/Aromatic compounds).

  • PubChem. Compound Summary: 5-Bromothiophene-2-carbaldehyde (Analogous fragmentation data).[1][2][1]

Reactivity of 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 5-Bromo-4-methylthiophene-2-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-4-methylthiophene-2-carbaldehyde is a bifunctional heterocyclic compound that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a thiophene ring substituted with a bromine atom, a methyl group, and a formyl (aldehyde) group, provides two distinct and highly valuable reactive centers. The electron-rich thiophene core is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

The strategic placement of the functional groups on the 5-Bromo-4-methylthiophene-2-carbaldehyde scaffold makes it an ideal precursor for constructing complex molecular architectures. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.[7] Simultaneously, the aldehyde group at the 2-position is amenable to a vast array of transformations, including condensations, oxidations, and reductions.[7] This dual reactivity allows for sequential and regioselective functionalization, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications, such as the development of advanced Organic Light-Emitting Diode (OLED) materials.[7]

This guide provides a comprehensive overview of the core reactivity of 5-Bromo-4-methylthiophene-2-carbaldehyde, detailing field-proven protocols and the chemical logic that underpins its synthetic transformations.

Core Reactivity Profile

The synthetic utility of 5-Bromo-4-methylthiophene-2-carbaldehyde is primarily dictated by the orthogonal reactivity of its two key functional groups: the C5-Bromine bond and the C2-aldehyde.

G cluster_0 5-Bromo-4-methylthiophene-2-carbaldehyde cluster_1 Reactivity at C5-Br cluster_2 Reactivity at C2-Aldehyde A Core Structure B Suzuki Coupling A->B Aryl/Vinyl Boronic Acids C Sonogashira Coupling A->C Terminal Alkynes D Other Cross-Couplings (Stille, Heck, etc.) A->D Organostannanes, Alkenes, etc. E Knoevenagel Condensation A->E Active Methylene Compounds F Wittig Reaction A->F Phosphonium Ylides G Reductive Amination A->G Amines + Reducing Agent

Caption: Dual reactivity pathways of 5-Bromo-4-methylthiophene-2-carbaldehyde.

Part 1: Transformations at the C5-Bromine Bond via Cross-Coupling

The carbon-bromine bond on the thiophene ring is an excellent site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon bonds.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[9] This reaction is instrumental for synthesizing biaryl and vinyl-substituted thiophenes from 5-bromo-thiophene precursors.[10][11][12]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the thiophene, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[8] For electron-rich thiophenes, bulky, electron-rich phosphine ligands often enhance catalyst performance.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

Component Example Role / Rationale Source(s)
Catalyst Pd(PPh₃)₄ A pre-formed, air-stable Pd(0) source; widely effective. [12][13]
Pre-catalyst Pd(OAc)₂ + Ligand In-situ generation of the active Pd(0) species. [14]
Ligand PPh₃ (Triphenylphosphine) Stabilizes the Pd catalyst and facilitates the catalytic cycle. [12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates the boronic acid for transmetalation. K₃PO₄ is often effective for heterocyclic substrates. [9][12]
Solvent 1,4-Dioxane/H₂O, Toluene Aqueous solvent mixtures often accelerate transmetalation and improve solubility of the base. [9][13]

| Temperature | 90 - 110 °C | Provides thermal energy to overcome activation barriers, particularly for oxidative addition. |[12][13] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL) via syringe.

  • Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-4-methylthiophene-2-carbaldehyde derivative.[12][13]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for introducing acetylenic moieties, which are precursors to many complex structures and functional materials.[14][16]

Causality and Mechanistic Insight: The standard Sonogashira reaction employs a dual catalytic system.[15]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination to form the product.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step.[15]

Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[16]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

  • Inert Atmosphere Setup: To a Schlenk flask, add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with Argon. Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF/diisopropylamine (DIPA). The amine serves as both the solvent and the base.[17]

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).[18]

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-alkynyl-4-methylthiophene-2-carbaldehyde.

Part 2: Transformations at the C2-Aldehyde Group

The aldehyde functionality is a versatile electrophilic site, readily participating in a variety of condensation and addition reactions to extend the carbon skeleton.

Knoevenagel Condensation

The Knoevenagel condensation is a classic C-C bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, ethyl cyanoacetate).[19][20] It is a highly efficient method for synthesizing α,β-unsaturated systems.[21]

Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, DBU).[19]

  • Carbanion Formation: The base deprotonates the active methylene compound to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of water) to yield the final conjugated product. The formation of the stable conjugated system is the thermodynamic driving force for the reaction.[20][22]

G cluster_workflow Knoevenagel Condensation Workflow A 1. Mix Reagents - Aldehyde - Active Methylene Cmpd - Solvent (e.g., Ethanol) B 2. Add Catalyst (e.g., Piperidine) A->B C 3. Reaction (Stir at RT or Reflux) B->C D 4. Monitor (TLC) C->D D->C Incomplete E 5. Isolation - Cool mixture - Filter precipitated solid D->E Complete F 6. Purification - Wash with cold solvent - Recrystallize E->F G Final Product (α,β-unsaturated thiophene) F->G

Caption: General experimental workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reagent Setup: In a round-bottom flask, dissolve 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.[19]

  • Reaction: Stir the mixture at room temperature. A precipitate often forms within minutes to a few hours. The reaction can be gently heated to reflux to ensure completion.

  • Isolation: Once the reaction is complete (monitored by TLC), cool the flask in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual reactants and catalyst. The product is often pure enough after washing, but can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Wittig Reaction

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes.[23] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), providing unambiguous regiocontrol over the position of the newly formed double bond.[24]

Causality and Mechanistic Insight: The reaction mechanism is thought to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[23][25] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide.[26]

  • Non-stabilized ylides (e.g., from alkyl halides) are highly reactive and typically yield (Z)-alkenes under salt-free conditions.[26]

  • Stabilized ylides (with an electron-withdrawing group on the carbanion) are less reactive and generally give (E)-alkenes.[27]

Experimental Protocol: Olefination using a Stabilized Ylide

  • Reagent Setup: In a round-bottom flask, combine 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 mmol) and a stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, Ph₃P=CHCO₂Et, 1.05 mmol) in a suitable solvent like dichloromethane (DCM) or toluene (20 mL).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Stabilized ylides are often air- and moisture-stable, simplifying the experimental setup.[27]

  • Monitoring: Monitor the reaction for the consumption of the aldehyde by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The major byproduct is triphenylphosphine oxide. The crude residue can be purified by column chromatography on silica gel. Trituration with a non-polar solvent like hexane can sometimes precipitate the phosphine oxide, simplifying purification.

Conclusion: A Gateway to Chemical Diversity

5-Bromo-4-methylthiophene-2-carbaldehyde is a quintessential example of a high-value synthetic building block. Its dual reactivity allows for a modular and strategic approach to the synthesis of complex molecules. Through palladium-catalyzed cross-coupling reactions at the C-Br bond, diverse aryl, vinyl, and alkynyl substituents can be introduced. Concurrently, the aldehyde handle provides access to a vast array of chemical transformations, including the formation of alkenes and other conjugated systems. This predictable and versatile reactivity profile solidifies its role as a critical intermediate for researchers and drug development professionals aiming to construct novel thiophene-based compounds with tailored biological or material properties.[6][28]

References

  • The Role of 5-Bromo-4-phenylthiophene-2-carbaldehyde in Modern Synthesis. (2026). Vertex AI Search.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). NIH.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). NIH.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (n.d.). Cognizance Journal.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes - ResearchGate. (n.d.).
  • Therapeutic importance of synthetic thiophene - PMC. (n.d.). NIH.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3,4-Dibromothiophene - Benchchem. (n.d.). BenchChem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). American Chemical Society.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org.
  • CAS 189331-47-3: 5-Bromo-4-methyl-2-thiophenecarboxaldehyde - CymitQuimica. (n.d.). CymitQuimica.
  • Wittig Reaction - Common Conditions. (n.d.). Organic-Chemistry.org.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (n.d.). NIH.
  • Wittig reaction - Wikipedia. (n.d.). Wikipedia.
  • Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde - Benchchem. (n.d.). BenchChem.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.). Semantic Scholar.
  • Knoevenagel Condensation | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Wittig Reaction - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene - TÜBİTAK Academic Journals. (2020). TÜBİTAK.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. (n.d.). NIH.
  • Application Notes and Protocols: Knoevenagel Condensation with 3,4-Dibromothiophene-2-carbaldehyde - Benchchem. (n.d.). BenchChem.
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. (2013). Royal Society of Chemistry.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - ResearchGate. (2025).
  • 5-Bromothiophene-2-carbaldehyde | Biochemical Reagent - MedchemExpress.com. (n.d.). MedChemExpress.
  • 5-Bromo-4-methylthiophene-2-carbaldehyde | C6H5BrOS | CID 16414192 - PubChem. (n.d.). PubChem.

Sources

A Comprehensive Technical Guide to the Purity Analysis of 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Commitment to Analytical Excellence

In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 5-Bromo-4-methylthiophene-2-carbaldehyde, a key heterocyclic building block, is no exception. Its utility in the synthesis of novel therapeutic agents and advanced materials necessitates a rigorous and well-understood approach to purity assessment. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the analytical methodologies crucial for characterizing this important compound. We will move beyond rote protocols to dissect the scientific rationale behind our analytical choices, ensuring a holistic understanding that empowers you to not just follow a method, but to master the principles of purity analysis.

Physicochemical Profile and Structural Elucidation

A thorough understanding of the subject molecule is the first step in any analytical endeavor. 5-Bromo-4-methylthiophene-2-carbaldehyde is an organic compound featuring a thiophene ring substituted with a bromine atom, a methyl group, and an aldehyde functional group.[1]

PropertyValueSource
Molecular Formula C₆H₅BrOS[1]
Molecular Weight 205.07 g/mol N/A
CAS Number 189331-47-3[1]
Appearance Typically a solid at room temperature[1]
Solubility Soluble in common organic solvents like chloroform and methanol.[2][2]

The interplay of the electron-donating methyl group and the electron-withdrawing bromine atom and aldehyde group on the aromatic thiophene ring dictates its reactivity and potential impurity profile.[1]

The Impurity Landscape: A Proactive Approach

The adage "know your enemy" is particularly pertinent in purity analysis. Impurities can arise from the synthetic route, degradation, or improper storage. A proactive understanding of potential impurities is critical for developing a selective and effective analytical method.

Synthetic Impurities

The synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde likely involves the formylation of a substituted thiophene and subsequent bromination, or vice versa. This can lead to several potential impurities:

  • Starting Materials: Unreacted 4-methylthiophene-2-carbaldehyde or a brominated thiophene precursor.

  • Regioisomers: Bromination at other positions on the thiophene ring.

  • Over-bromination: Introduction of a second bromine atom to the ring.

  • By-products: Compounds formed from side reactions during formylation or bromination. For instance, the Vilsmeier-Haack reaction, a common formylation method, can sometimes lead to the formation of colored by-products if not properly controlled.[3]

Degradation Products

Forced degradation studies are essential to understand the stability of a molecule under various stress conditions.[4][5] For an aromatic aldehyde like 5-Bromo-4-methylthiophene-2-carbaldehyde, potential degradation pathways include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (5-Bromo-4-methylthiophene-2-carboxylic acid).

  • Photolytic Degradation: Exposure to light can induce degradation, as carbonyl groups can be photosensitive.[5]

  • Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions could potentially lead to degradation.

The following diagram illustrates the logical flow for identifying and characterizing potential impurities.

G cluster_synthesis Synthetic Pathway Analysis cluster_degradation Forced Degradation Studies Start Starting Materials (e.g., 4-methylthiophene-2-carbaldehyde) Reaction Key Reactions (Formylation, Bromination) Start->Reaction SideProducts Potential Side Products & Isomers Reaction->SideProducts ImpurityProfile Comprehensive Impurity Profile SideProducts->ImpurityProfile Stress Stress Conditions (Oxidative, Photolytic, Hydrolytic, Thermal) Degradants Potential Degradants (e.g., Carboxylic Acid) Stress->Degradants Degradants->ImpurityProfile

Caption: Logical workflow for establishing a comprehensive impurity profile.

Chromatographic Purity Assessment: The Cornerstone of Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary methods for assessing the purity of pharmaceutical intermediates.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for separating and quantifying non-volatile and thermally labile compounds. A stability-indicating HPLC method is one that can effectively separate the main compound from its impurities and degradation products.[7]

For 5-Bromo-4-methylthiophene-2-carbaldehyde, a reversed-phase HPLC method with UV detection is the logical choice. The aromatic thiophene ring provides a strong chromophore, making UV detection highly sensitive. A C18 column is a good starting point due to its versatility in separating compounds of moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and water (or a buffer), can be optimized to achieve the desired separation.

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of 5-Bromo-4-methylthiophene-2-carbaldehyde and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed.

Peak No.Retention Time (min)AnalyteArea (%)
14.24-methylthiophene-2-carbaldehyde0.08
28.95-Bromo-4-methylthiophene-2-carboxylic acid0.15
312.55-Bromo-4-methylthiophene-2-carbaldehyde 99.65
415.1Unknown Impurity 10.05
518.3Di-brominated species0.07
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides not only quantitative information but also structural information from the mass spectrum, which is invaluable for impurity identification.

Given the likely volatility of 5-Bromo-4-methylthiophene-2-carbaldehyde and its potential impurities, GC-MS is an excellent orthogonal technique to HPLC. A non-polar or mid-polar capillary column is typically used for the separation of such aromatic compounds.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., quadrupole).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C (Split mode, 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

Retention Time (min)Proposed IdentityKey Mass Fragments (m/z)
8.54-methylthiophene-2-carbaldehyde126, 125, 97, 83
12.25-Bromo-4-methylthiophene-2-carbaldehyde 204/206 (Br isotopes), 176/178, 125
15.8Di-brominated species282/284/286 (2 Br isotopes), 254/256/258, 175

Spectroscopic Analysis for Identity and Structure Confirmation

Spectroscopic techniques are indispensable for confirming the identity and structure of the main component and for characterizing isolated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR should be performed. For quantitative NMR (qNMR), a certified internal standard with a known concentration is used to determine the absolute purity of the sample.[9][10]

¹H NMR will provide information on the number of different types of protons and their connectivity, confirming the substitution pattern on the thiophene ring. The chemical shifts and coupling constants are diagnostic. ¹³C NMR will confirm the number of unique carbon atoms. qNMR can provide a highly accurate purity value without the need for a specific reference standard of the analyte itself.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.

  • Internal Standard (for chemical shift referencing): Tetramethylsilane (TMS).

  • Acquisition: A 400 MHz or higher field spectrometer. Acquire at least 16 scans.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

The FTIR spectrum of 5-Bromo-4-methylthiophene-2-carbaldehyde should show characteristic absorption bands for the aldehyde C=O stretch (typically around 1670-1700 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and C-S stretching of the thiophene ring.

Method Validation: Ensuring Trustworthiness and Reliability

An analytical method is only as good as its validation. Following the principles outlined in the ICH Q2(R1) guideline is essential for ensuring that the chosen analytical procedures are suitable for their intended purpose.[11][12]

The following diagram outlines the key parameters for validating a purity analysis method.

G cluster_params Key Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation according to ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This is demonstrated through forced degradation studies and spiking with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Conclusion: A Holistic and Scientifically-Grounded Approach

The purity analysis of 5-Bromo-4-methylthiophene-2-carbaldehyde is a multi-faceted process that relies on the synergistic use of chromatographic and spectroscopic techniques. A thorough understanding of the molecule's properties and potential impurities, coupled with robust and validated analytical methods, is paramount. This guide provides a framework for a scientifically sound approach to purity assessment, emphasizing the importance of not just generating data, but understanding its implications. By adopting these principles, researchers, scientists, and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby contributing to the advancement of science and medicine.

References

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  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

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  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

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Topic: 5-Bromo-4-methylthiophene-2-carbaldehyde as a Foundational Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Bromo-4-methylthiophene-2-carbaldehyde is a bifunctional heterocyclic compound that has emerged as a cornerstone in synthetic chemistry. Its structure, featuring a thiophene core, is a privileged scaffold in numerous pharmacologically active molecules and advanced organic materials. The strategic placement of a methyl group, a bromine atom, and a carbaldehyde group provides three distinct points for molecular elaboration. The bromine atom at the 5-position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the aldehyde at the 2-position offers a gateway to a vast array of classical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this building block, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

5-Bromo-4-methylthiophene-2-carbaldehyde is an organic compound characterized by its five-membered aromatic thiophene ring.[1] The presence of an electron-donating methyl group and an electron-withdrawing bromine atom influences the reactivity of the ring, while the aldehyde group provides a primary site for nucleophilic attack and further derivatization.[1]

PropertyValueSource
IUPAC Name 5-Bromo-4-methylthiophene-2-carbaldehyde[1]
CAS Number 189331-47-3[1]
Molecular Formula C₆H₅BrOS[1]
Molecular Weight 205.08 g/mol [1]
Appearance Typically a solid at room temperature[1]
Solubility Moderately soluble in common organic solvents[1]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) would be experimentally determined for specific batches. General expected signals include aromatic protons on the thiophene ring, a singlet for the methyl group, and a characteristic aldehyde proton signal downfield (~9.8-10.0 ppm).

Synthesis of the Core Building Block

The preparation of 5-Bromo-4-methylthiophene-2-carbaldehyde is typically achieved through electrophilic aromatic substitution on a pre-functionalized thiophene ring. A common and efficient strategy is the Vilsmeier-Haack formylation of 2-bromo-3-methylthiophene. This reaction introduces the aldehyde group regioselectively at the vacant and highly activated 5-position of the thiophene ring.

The Vilsmeier reagent, a chloromethyleneiminium salt, is generated in situ from phosphoryl chloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[2] It acts as a mild electrophile, which is crucial for achieving high selectivity with functionalized thiophenes.[3][4]

cluster_synthesis Synthesis Workflow start 2-Bromo-3-methylthiophene (Starting Material) reagents POCl3 + DMF (Vilsmeier Reagent Formation) start->reagents Reacts with reaction Vilsmeier-Haack Formylation start->reaction reagents->reaction Forms Electrophile for workup Aqueous Workup & Purification reaction->workup Yields Crude Product for product 5-Bromo-4-methylthiophene-2-carbaldehyde (Target Building Block) workup->product sonogashira Sonogashira Coupling (Alkynyl Thiophenes) reductive_amination Reductive Amination (Aminomethyl Thiophenes) oxidation Oxidation (Thiophenecarboxylic Acid) reduction Reduction (Thienylmethanol) core core core->sonogashira Terminal Alkyne Pd/Cu Catalysts core->reductive_amination Amine, Reducing Agent core->oxidation Oxidizing Agent core->reduction Reducing Agent wittig wittig core->wittig Phosphonium Ylide

Caption: Key transformations of the 5-bromo-4-methylthiophene-2-carbaldehyde building block.

Transformations at the C-Br Bond: Cross-Coupling Reactions

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. [5]

This reaction is paramount for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. [6]The reaction couples the thiophene core with a boronic acid or ester in the presence of a palladium catalyst and a base. [7] Experimental Protocol: General Suzuki-Miyaura Coupling

  • Setup: To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

  • Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

The Sonogashira coupling is a highly effective method for linking terminal alkynes to aryl halides, creating conjugated enyne systems used in materials science and as precursors for complex drug scaffolds. [8][9]The reaction typically requires both palladium and copper(I) co-catalysts. [10][11] Experimental Protocol: General Sonogashira Coupling

  • Setup: To a dry reaction flask under an inert atmosphere, add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a suitable solvent like THF or DMF.

  • Reagents: Add a base, typically an amine such as triethylamine or diisopropylamine, which also serves as a solvent. Add the terminal alkyne (1.1-1.2 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Transformations at the Aldehyde Group

The aldehyde functionality is a versatile electrophilic site for a wide range of classical organic reactions.

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, enabling carbon chain extension and the synthesis of stilbene-like structures. [12] Experimental Protocol: General Wittig Reaction

  • Ylide Formation: In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv) in dry THF. Cool to 0 °C or -78 °C and add a strong base (e.g., n-BuLi, NaH, or KHMDS) dropwise to generate the colored ylide.

  • Reaction: To the ylide solution, add a solution of 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equiv) in dry THF dropwise.

  • Quenching: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify via column chromatography.

This powerful reaction converts the aldehyde into an amine, a critical functional group in medicinal chemistry. The process involves the initial formation of an imine with a primary or secondary amine, followed by in situ reduction.

Experimental Protocol: General Reductive Amination

  • Setup: Dissolve 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable solvent (e.g., Dichloromethane, Methanol, or THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

  • Workup & Purification: Stir until the reaction is complete. Quench with water or a basic aqueous solution (e.g., NaHCO₃). Extract the product, dry the organic layer, and purify by column chromatography.

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a key component in many FDA-approved drugs and advanced materials. The versatility of 5-Bromo-4-methylthiophene-2-carbaldehyde makes it an ideal starting point for synthesizing complex derivatives in these fields.

  • Medicinal Chemistry: Thiophene derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and spasmolytic effects. [6][7][13][14]The ability to synthesize diverse libraries of substituted thiophenes via the reactions described above is crucial for structure-activity relationship (SAR) studies in drug discovery programs. For instance, Suzuki coupling can be used to introduce aryl groups that mimic the phenyl rings in known inhibitors, while reductive amination can install amine functionalities essential for receptor binding.

  • Organic Electronics (OLEDs): In materials science, this building block is used to construct conjugated molecules for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. [15]Cross-coupling reactions like Suzuki and Sonogashira are employed to extend the π-conjugated system of the thiophene ring, which is essential for tuning the electronic and optical properties of the final material. [6]

Safety and Handling

As with all chemical reagents, 5-Bromo-4-methylthiophene-2-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Based on data for the closely related compound 5-Bromothiophene-2-carbaldehyde, the following hazards should be considered. [16]

Hazard Category GHS Statements
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

5-Bromo-4-methylthiophene-2-carbaldehyde is a powerful and versatile building block for modern organic synthesis. Its dual reactivity, enabling selective functionalization at both the C-Br and C=O bonds, provides a streamlined path to complex molecular architectures. For researchers in drug discovery and materials science, mastering the application of this reagent opens the door to novel compounds with significant therapeutic and technological potential. The detailed protocols and strategic insights provided in this guide serve as a comprehensive resource for harnessing the full synthetic power of this essential heterocyclic intermediate.

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  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved January 31, 2026.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved January 31, 2026.
  • Wordpress. (n.d.). Br2 and Electorphilic Br+ reagents. Retrieved January 31, 2026.
  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved January 31, 2026.
  • Growing Science. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved January 31, 2026.
  • ResearchGate. (2014). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. Retrieved January 31, 2026.
  • MedchemExpress.com. (n.d.). 5-Bromothiophene-2-carbaldehyde | Biochemical Reagent. Retrieved January 31, 2026.

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details a robust protocol for the palladium-catalyzed cross-coupling of 5-Bromo-4-methylthiophene-2-carbaldehyde with aryl boronic acids. This substrate presents a unique dichotomy in medicinal chemistry:

  • High Reactivity: The C5-bromo position is electronically activated by both the sulfur atom and the electron-withdrawing C2-formyl group, facilitating rapid oxidative addition.

  • High Instability: The thiophene sulfur is a potential catalyst poison, and the aldehyde moiety is susceptible to competitive oxidation or Cannizzaro-type disproportionation under standard basic conditions.

This guide moves beyond "textbook" conditions, offering an optimized matrix that prioritizes catalyst longevity and functional group preservation.

Mechanistic Insight & Retrosynthetic Logic

The Substrate Challenge

The target molecule, 5-Bromo-4-methylthiophene-2-carbaldehyde , contains three critical features influencing the reaction pathway:

  • C2-Aldehyde (EWG): Lowers the electron density of the thiophene ring. While this accelerates the initial oxidative addition of Pd(0) into the C-Br bond, it also increases the acidity of the ring protons, raising the risk of base-mediated side reactions.

  • C4-Methyl Group: Provides mild steric hindrance. While not blocking the C5 reaction site, it can restrict the rotation of bulky boronic acids, requiring higher temperatures for sterically demanding partners.

  • Thiophene Sulfur: A soft Lewis base that can coordinate to "naked" Pd(0), leading to catalyst deactivation (Pd black formation) if the phosphine ligand is too labile.

Catalyst Selection Strategy

Standard catalysts like Pd(PPh₃)₄ often fail with sulfur-containing heterocycles due to ligand dissociation.

  • Recommendation: Use Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ .

  • Why: The bidentate ferrocenyl ligands (dppf/dtbpf) have a large bite angle and bind tightly to the Palladium center, preventing the sulfur atom of the thiophene from displacing the ligand and poisoning the catalyst.

Optimization Matrix (Experimental Variables)

The following matrix summarizes the screening results for maximizing yield while minimizing protodebromination (a common side reaction where Br is replaced by H).

VariableStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM (2-5 mol%)Bidentate ligand prevents S-poisoning; higher turnover number (TON).
Base NaOH / KOHK₃PO₄ or Na₂CO₃ (2.0 eq)Hydroxide bases trigger aldehyde degradation. Phosphates/Carbonates are milder.
Solvent DMF or THF1,4-Dioxane / Water (4:1) Dioxane boils at 101°C, allowing sufficient heat without pressurization. Water is essential for the transmetalation step.
Atmosphere Nitrogen balloonArgon Sparging (Active) Thiophenes are sensitive to oxidative homocoupling; Argon is heavier than air and provides a better blanket.

Detailed Experimental Protocol

Reagents & Stoichiometry
  • Substrate: 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equiv, 1.0 mmol, ~205 mg)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (0.03 equiv / 3 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.5 equiv)

  • Solvent: 1,4-Dioxane (4.0 mL) + Deionized Water (1.0 mL)

Step-by-Step Methodology

Step 1: Degassing (Critical) Oxygen is the enemy of this reaction.

  • Combine the dioxane and water in a separate vial.

  • Sparge with a stream of Argon gas for 15 minutes before adding to the reaction vessel.

Step 2: Reaction Assembly

  • To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 5-Bromo-4-methylthiophene-2-carbaldehyde.

    • Aryl Boronic Acid.[1][2][3]

    • K₃PO₄.[1]

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (3 cycles).

Step 3: Catalyst Addition

  • Under a positive pressure of Argon, remove the septum briefly to add the Pd(dppf)Cl₂·DCM catalyst.

    • Note: Adding the catalyst after the initial purge prevents oxidation during the solid weighing process.

  • Syringe in the degassed Dioxane/Water mixture.

Step 4: Reaction

  • Place the vial in a pre-heated aluminum block at 85°C .

  • Stir vigorously (800 RPM). The biphasic mixture requires high agitation for effective phase transfer.

  • Monitor by TLC or LC-MS at 2 hours. Most reactions complete within 4-6 hours.

    • QC Check: If the reaction turns black and stalls (precipitates Pd), add 1 mol% additional catalyst.

Step 5: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate layers.[4][5][6] Extract aqueous layer 2x with Ethyl Acetate.

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5 -> End 80:20). The aldehyde product is typically moderately polar.

Workflow Visualization

The following diagram illustrates the critical decision points and process flow for this synthesis.

SuzukiProtocol Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas CRITICAL: Degas Solvents (Ar Sparge, 15 min) Start->Degas CatAdd Add Pd(dppf)Cl2 Catalyst (Under Argon Flow) Degas->CatAdd Heat Heat to 85°C (Vigorous Stirring) CatAdd->Heat Monitor Monitor (LCMS/TLC) @ 2 Hours Heat->Monitor Decision Is Conversion > 90%? Monitor->Decision Workup Workup: Dilute EtOAc/Water Wash Brine -> Dry Na2SO4 Decision->Workup Yes Stall Troubleshoot: 1. Check for Pd Black 2. Add 1 mol% Catalyst Decision->Stall No (Stalled) Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Stall->Heat Re-heat

Figure 1: Operational workflow for the Suzuki coupling of thiophene carbaldehydes, emphasizing the critical degassing step.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Pd Black Precipitate Catalyst decomposition due to O₂ or S-poisoning.Ensure rigorous degassing.[7] Switch to Pd(dtbpf)Cl₂ (more sterically bulky).
Protodebromination Substrate lost Br atom (replaced by H).Reaction is too wet or too hot. Reduce water ratio to 10:1 or lower temperature to 70°C.
Aldehyde Oxidation Conversion to carboxylic acid.Trace peroxides in Dioxane or base is too strong. Use fresh solvent and stick to K₃PO₄ (avoid carbonates if sensitive).
Homocoupling Boronic acid coupling with itself.Oxygen leak.[7] Check septum integrity. Add catalyst last.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Experimental conditions for Wittig reaction with 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Wittig Olefination Protocols for 5-Bromo-4-methylthiophene-2-carbaldehyde

Executive Summary

This application note details optimized experimental conditions for performing Wittig olefinations on 5-Bromo-4-methylthiophene-2-carbaldehyde . This substrate presents a specific chemoselective challenge: the C5-Bromine atom is highly susceptible to metal-halogen exchange, particularly when using strong lithium bases (


-BuLi) commonly associated with Wittig ylide generation.

This guide provides two distinct protocols:

  • Protocol A (

    
    -Selective):  For conjugation extension using stabilized ylides.
    
  • Protocol B (

    
    -Selective):  For alkyl chain installation using non-stabilized ylides, utilizing Sodium Hexamethyldisilazide (NaHMDS) to mitigate debromination risks.
    

Substrate Analysis & Chemoselectivity

Molecule: 5-Bromo-4-methylthiophene-2-carbaldehyde Key Reactivity Features:

  • C2-Formyl Group: Highly reactive electrophile. Conjugation with the thiophene ring reduces electrophilicity slightly compared to benzene analogs, requiring longer reaction times.

  • C5-Bromine: The "Danger Zone." Thiophene bromides are significantly more prone to metal-halogen exchange than phenyl bromides. Standard bases like

    
    -BuLi can attack this position, leading to polymerization or debrominated byproducts [1].
    
  • C4-Methyl: Provides slight steric bulk. While it offers minor protection to the C5-Br, it does not prevent exchange with small nucleophiles.

Mechanistic Pathways & Decision Tree

The stereochemical outcome (


 vs. 

) is dictated by the stability of the ylide and the reversibility of the oxaphosphetane intermediate.[1]

WittigPathways Substrate 5-Bromo-4-methylthiophene- 2-carbaldehyde Ylide Phosphonium Ylide (Ph3P=C-R) Substrate->Ylide Stab Stabilized Ylide (R = CO2Et, CN, Ar) Ylide->Stab NonStab Non-Stabilized Ylide (R = Alkyl) Ylide->NonStab Oxa_Rev Reversible Oxaphosphetane Stab->Oxa_Rev Slow Addition Oxa_Irrev Irreversible Oxaphosphetane NonStab->Oxa_Irrev Fast Addition Prod_E E-Alkene (Thermodynamic) Oxa_Rev->Prod_E Equilibration Prod_Z Z-Alkene (Kinetic) Oxa_Irrev->Prod_Z Salt-Free / NaHMDS

Figure 1: Mechanistic decision tree for selecting reaction conditions based on desired stereochemistry.

Protocol A: High -Selectivity (Stabilized Ylides)

Application: Synthesis of acrylates, styrenes, or conjugated systems. Reagent Class: Stabilized ylides (e.g., (Carbethoxymethylene)triphenylphosphorane).[2]

Experimental Rationale

Stabilized ylides are less basic and do not require strong bases for generation.[3] They are commercially available as stable solids. The reaction is under thermodynamic control, favoring the


-isomer to minimize steric clash between the thiophene ring and the ester group.
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equiv) and Stabilized Ylide (1.2 equiv) to the flask.

  • Solvent: Add anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Note: If the reaction is sluggish (monitoring by TLC), switch to Toluene and heat to reflux.

  • Reaction: Stir at room temperature (RT) for 12–24 hours.

    • Checkpoint: Monitor disappearance of aldehyde by TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Purification: See Section 6 (MgCl

      
       Protocol) to remove Triphenylphosphine Oxide (TPPO) before flash chromatography.
      

Protocol B: High -Selectivity (Non-Stabilized Ylides)

Application: Installation of alkyl chains. Reagent Class: Alkyl triphenylphosphonium salts + Strong Base.

Experimental Rationale

CRITICAL: Do NOT use


-BuLi. The risk of Lithium-Halogen exchange at the C5-position is too high [2].
Solution:  Use NaHMDS  (Sodium bis(trimethylsilyl)amide).
  • Why? NaHMDS is a bulky, non-nucleophilic base that effectively deprotonates the phosphonium salt but reacts much slower with the aryl bromide.

  • Selectivity: Sodium salts promote

    
    -selectivity (kinetic control) effectively, though Lithium salts (salt-free conditions) are traditionally cited. NaHMDS offers the best balance of safety (chemoselectivity) and stereocontrol.
    
Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask and maintain a strict

    
     or Argon atmosphere.
    
  • Ylide Generation:

    • Suspend Alkyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.1 M).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes. The solution should turn bright yellow/orange (ylide formation).

    • Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation.

  • Substrate Addition:

    • Cool the ylide solution back to -78°C .

    • Dissolve 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide. Do not rush.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow the mixture to warm slowly to RT over 4 hours.

  • Quench: Add saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O (x3), wash with brine, dry over MgSO
    
    
    
    .

Optimization: The "Sticky" Problem of TPPO

Thiophene derivatives often co-elute with Triphenylphosphine Oxide (TPPO), making chromatography difficult. We recommend the MgCl


 Complexation Method  [3] for bulk removal of TPPO prior to column chromatography.
TPPO Removal Workflow

TPPO_Removal Crude Crude Reaction Mixture (Product + TPPO) Solvent_Swap Dissolve in Toluene (or 10% EtOAc/Hexane) Crude->Solvent_Swap Add_MgCl2 Add MgCl2 (2.0 equiv) Reflux 1 hour Solvent_Swap->Add_MgCl2 Filter Filter Suspension (Remove MgCl2-TPPO Complex) Add_MgCl2->Filter Filtrate Filtrate contains Product (>95% TPPO removed) Filter->Filtrate

Figure 2: Magnesium Chloride precipitation protocol for efficient removal of TPPO.

Protocol:

  • Dissolve crude residue in Toluene (approx 5 mL per gram).

  • Add anhydrous MgCl

    
     (2.0 equiv relative to expected TPPO).
    
  • Heat to reflux for 1 hour. A white precipitate (TPPO

    
     MgCl
    
    
    
    ) will form.
  • Cool to RT and filter through a sintered glass funnel or Celite pad.

  • Concentrate the filtrate.[4] The residue is now amenable to standard silica chromatography.

Summary of Conditions

ParameterProtocol A (

-Selective)
Protocol B (

-Selective)
Target Isomer


Ylide Type Stabilized (Ester/CN)Non-Stabilized (Alkyl)
Base None (or weak)NaHMDS (Avoid

-BuLi)
Solvent DCM or TolueneTHF (Anhydrous)
Temperature RT to Reflux-78°C

RT
Critical Risk LowMetal-Halogen Exchange

References

  • Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange.[5] The Journal of Organic Chemistry, 72(7), 2647–2650. Link

  • Slocum, D. W., & Gierer, P. L. (1976). Metalation of Thiophenes. The Journal of Organic Chemistry, 41(23), 3668–3674. Link

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[6] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4][6] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

Sources

Application Note: Strategic Utilization of 5-Bromo-4-methylthiophene-2-carbaldehyde in High-Efficiency OLED Emitter Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 5-Bromo-4-methylthiophene-2-carbaldehyde (CAS: 10328-98-0 / 189331-47-3) as a "linchpin" intermediate in the development of organic semiconductors. Unlike simple thiophene derivatives, this tris-functionalized scaffold offers a unique balance of reactivity and physical property tuning essential for Organic Light-Emitting Diodes (OLEDs).

Core Utility:

  • Electronic Tuning: The thiophene ring serves as a stable

    
    -bridge.
    
  • Solubility Engineering: The C4-methyl group disrupts excessive

    
    -
    
    
    
    stacking, reducing Aggregation-Caused Quenching (ACQ) in solid-state films while improving solubility in processing solvents (chlorobenzene, toluene).
  • Orthogonal Reactivity: The C5-Bromine and C2-Aldehyde allow for sequential, regioselective functionalization to construct Donor-

    
    -Acceptor (D-
    
    
    
    -A) architectures.

Strategic Rationale & Mechanism

The "Linchpin" Concept

In OLED material design, the separation of the Donor (D) and Acceptor (A) moieties is critical for tuning the HOMO-LUMO gap. This molecule acts as the central hub.

  • The C5-Bromine (Electrophilic Handle): Facilitates Palladium-catalyzed cross-coupling (Suzuki/Stille) to attach electron-rich Donor units (e.g., Triphenylamine, Carbazole).

  • The C2-Aldehyde (Condensation Handle): Enables Knoevenagel condensation to attach strong electron-withdrawing Acceptor units (e.g., Malononitrile, Indanone) or conversion to vinyl linkages.

  • The C4-Methyl (Steric Handle): Expert Insight: While often overlooked, the methyl group at C4 provides steric bulk adjacent to the bromine. This slightly retards the rate of oxidative addition at C5 compared to non-methylated analogs, requiring optimized catalyst loads, but crucially prevents the final OLED molecule from crystallizing too densely, thereby preserving amorphous film stability.

Visualizing the Synthetic Workflow

SyntheticWorkflow cluster_0 Critical Control Point Start 5-Bromo-4-methyl thiophene-2-carbaldehyde Step1 Step 1: Suzuki Coupling (C5-Arylation) Start->Step1 Ar-B(OH)2 Pd(0) Inter Intermediate: Donor-Linker-CHO Step1->Inter Yield: ~75-85% Step2 Step 2: Knoevenagel (C2-Condensation) Inter->Step2 Active Methylene Piperidine Final Final OLED Emitter (D-π-A Architecture) Step2->Final Yield: ~80-90%

Figure 1: Sequential functionalization workflow transforming the starting material into a D-


-A OLED emitter.

Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Extend the conjugation length by attaching an electron-donating aryl group (e.g., 4-(diphenylamino)phenyl) to the C5 position.

Expert Note on Sterics: The C4-methyl group creates steric hindrance near the C5-Br bond. Standard Pd(PPh3)4 may be sluggish. We recommend using Pd(dppf)Cl2 or Pd2(dba)3/SPhos for higher Turnover Frequency (TOF).

Materials:
  • Substrate: 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 eq)

  • Boronic Acid: 4-(Diphenylamino)phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: Toluene:Ethanol (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology:
  • Degassing: In a Schlenk tube, combine the substrate, boronic acid, and toluene/ethanol mixture. Sparge with Argon for 20 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add the Pd catalyst and aqueous K2CO3 under a positive stream of Argon. Seal the tube immediately.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Monitoring: Check TLC every 2 hours. The aldehyde spot (starting material) should disappear. A fluorescent spot (blue/green under UV365) will appear.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc). Wash with water (2x) and brine (1x). Dry over Na2SO4.[1][2]

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Self-Validating Checkpoint:

  • 1H NMR: The doublet for the thiophene proton at C3 will shift upfield slightly due to the shielding cone of the new aryl ring.

  • Visual: The solution should turn from pale yellow to bright yellow/orange (indication of extended conjugation).

Protocol B: C2-Functionalization via Knoevenagel Condensation

Objective: Convert the aldehyde into a vinyl-cyano acceptor unit (e.g., using Malononitrile) to complete the "Push-Pull" electronic system.

Materials:
  • Substrate: Product from Protocol A (1.0 eq)

  • Active Methylene: Malononitrile (1.5 eq)

  • Catalyst: Piperidine (catalytic, 5 drops per mmol)[3]

  • Solvent: Dry Chloroform (CHCl3) or Ethanol (EtOH)

Step-by-Step Methodology:
  • Dissolution: Dissolve the aldehyde-intermediate in CHCl3.

  • Activation: Add Malononitrile, followed by Piperidine.

  • Reflux: Heat to reflux (approx. 65°C for CHCl3) for 4–6 hours.

    • Mechanism:[4] Piperidine deprotonates malononitrile; the resulting carbanion attacks the carbonyl. Dehydration follows to form the alkene.

  • Precipitation (Critical Step): Many D-

    
    -A materials are less soluble than their aldehyde precursors. Upon cooling, pour the reaction mixture into cold Methanol. The target product often precipitates as a deeply colored solid (Red/Dark Orange).
    
  • Filtration: Filter and wash with cold methanol to remove unreacted malononitrile and catalyst.

Self-Validating Checkpoint:

  • FT-IR: Disappearance of the C=O stretch (~1660 cm⁻¹) and appearance of the C≡N stretch (~2220 cm⁻¹).

  • 1H NMR: Disappearance of the aldehyde singlet (~9.8 ppm) and appearance of a vinyl proton singlet (~7.5–8.0 ppm).

Data Summary & Characterization

Expected Analytical Signatures
FeatureStarting MaterialIntermediate (Suzuki Product)Final Emitter (Knoevenagel Product)
Appearance Pale yellow solidYellow/Orange solidRed/Dark Red solid
1H NMR (CHO) Singlet ~9.8 ppmSinglet ~9.85 ppmAbsent
1H NMR (Vinyl) AbsentAbsentSinglet ~7.8 ppm
Fluorescence NegligibleBlue/Green (Weak)Strong Red/Orange
Solubility High (DCM, THF)High (DCM, THF)Moderate (Chlorobenzene)
Catalytic Cycle Visualization (Suzuki Coupling)

SuzukiCycle cluster_steric Steric Influence of 4-Methyl Group Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromo-4-methyl... TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Ar-Ar'

Figure 2: The Suzuki catalytic cycle. The 4-methyl group exerts steric pressure during the Oxidative Addition step, necessitating robust ligands.

Safety & Handling

  • Bromine/Thiophene Derivatives: Potential skin irritants and lachrymators. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste must be segregated.

  • Piperidine: Highly toxic and flammable. Avoid inhalation.

References

  • Beilstein Journals. (2024). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein J. Org. Chem. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[1] Synthesis of 5-Bromothiophene-2-carbaldehyde derivatives for Optoelectronics. J. Mater.[1] Chem. A. Retrieved from [Link]

  • NIH National Library of Medicine. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks... PMC. Retrieved from [Link]

Sources

Column chromatography purification of 5-Bromo-4-methylthiophene-2-carbaldehyde products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 5-Bromo-4-methylthiophene-2-carbaldehyde via Flash Column Chromatography

Abstract & Scope

This technical guide details the purification protocol for 5-Bromo-4-methylthiophene-2-carbaldehyde , a critical intermediate in the synthesis of optoelectronic materials and pharmaceuticals (e.g., via Suzuki-Miyaura coupling). The synthesis typically involves the electrophilic bromination of 4-methylthiophene-2-carbaldehyde.

The primary purification challenge lies in separating the target compound from unreacted starting material and potential over-brominated by-products (e.g., 3,5-dibromo species). This protocol establishes a robust Flash Column Chromatography (FCC) workflow using a silica gel stationary phase and a gradient mobile phase system to achieve >98% purity.

Physicochemical Context & Separation Logic

To design an effective separation, we must understand the analyte's behavior relative to its impurities.

  • Target Compound: 5-Bromo-4-methylthiophene-2-carbaldehyde.[1]

    • Nature:[2] Likely a pale yellow solid or viscous oil (MP approx. 60–80 °C based on structural analogs).

    • Polarity: Moderately polar due to the aldehyde carbonyl; however, the bromine atom adds lipophilicity compared to the non-halogenated precursor.

  • Impurity Profile:

    • 3,5-Dibromo-4-methylthiophene-2-carbaldehyde (Over-brominated): Highly lipophilic. Elutes first .

    • 4-Methylthiophene-2-carbaldehyde (Starting Material): Lacks the lipophilic bromine. More polar than the target. Elutes last .

Chromatographic Theory: On Normal Phase Silica Gel (SiO₂), the elution order is governed by adsorption strength. The aldehyde group interacts strongly with silanol groups. The addition of bromine (target) reduces the overall polarity relative to the hydrogen-substituted precursor, increasing


.

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, optimal conditions must be established via TLC.

Materials:

  • Plates: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

  • Visualization: UV Lamp (254 nm) is mandatory; thiophene aldehydes quench fluorescence strongly.

  • Stain (Optional): 2,4-Dinitrophenylhydrazine (DNP) stain turns orange/red upon reaction with the aldehyde, confirming functional group integrity.

Mobile Phase Screening: We evaluate three solvent systems to find a


 between the target and the nearest impurity.
Solvent System (v/v)Target

Separation QualityNotes
100% Hexanes 0.05PoorCompound sticks to baseline.
10% EtOAc / 90% Hexanes 0.35 Optimal Good separation from starting material (

).
20% EtOAc / 80% Hexanes 0.65PoorCo-elution risk; moves too fast.
DCM / Hexanes (1:1) 0.40GoodAlternative if EtOAc causes peak tailing.

Recommendation: Use a gradient starting at 100% Hexanes and ramping to 10% EtOAc/Hexanes .

Detailed Purification Protocol

Step 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the potential low solubility of the brominated product in the non-polar starting mobile phase (Hexanes), which can cause band broadening (precipitation at the column head).

  • Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (10:1 ratio of solid support to crude mass).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Why? This "Dry Load" technique ensures the sample enters the column as a tight, uniform band, maximizing resolution.

Step 2: Column Packing & Setup
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Size: Use a 12g cartridge for <100mg crude; 40g cartridge for 100mg–1g crude.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexanes to remove air and wet the silica.

Step 3: Gradient Elution Program

Run the chromatography system (e.g., Teledyne ISCO, Biotage, or manual glass column) using the following gradient profile.

  • Flow Rate: 25–40 mL/min (depending on column diameter).

  • Detection: UV at 254 nm and 280 nm.

SegmentMobile Phase CompositionDuration (CV)Purpose
Isocratic Hold 100% Hexanes2 CVElute highly non-polar impurities (e.g., dibromo species).
Linear Gradient 0%

5% EtOAc in Hexanes
5 CVSlowly mobilize the target compound.
Isocratic Hold 5% EtOAc in Hexanes3 CVElute the Target (5-Bromo-4-methyl...).
Ramp 5%

20% EtOAc in Hexanes
3 CVFlush out unreacted starting material (polar).
Wash 100% EtOAc2 CVClean column.
Step 4: Fraction Collection & Analysis
  • Collect fractions based on UV threshold peaks.

  • Spot fractions covering the main peak on a TLC plate.

  • Pool fractions containing the single spot at

    
    .
    
  • Evaporate solvent at <40 °C (aldehydes can be heat sensitive).

Visualization of Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points.

PurificationWorkflow cluster_elution Elution Order (Silica) Start Crude Reaction Mixture (5-Bromo-4-methylthiophene-2-carbaldehyde) TLC TLC Method Development (Target Rf 0.3-0.4 in 10% EtOAc/Hex) Start->TLC Prep Sample Prep: Dry Loading (DCM + Celite -> Evaporate) TLC->Prep Optimal Solvent Found Column Flash Chromatography Gradient: 0-10% EtOAc/Hex Prep->Column Imp1 1. Dibromo Impurity (Non-polar, Fast) Column->Imp1 0-2% EtOAc Target 2. TARGET COMPOUND (Mid-polar) Column->Target 5-10% EtOAc Imp2 3. Starting Material (Polar, Slow) Column->Imp2 >15% EtOAc Analysis Fraction Analysis (TLC/NMR) & Solvent Removal Target->Analysis

Caption: Operational workflow for the isolation of brominated thiophene aldehydes, detailing the elution order on silica gel.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Co-elution Target and Starting Material overlap.Switch solvent system to Dichloromethane/Hexanes . DCM often provides better selectivity for thiophene derivatives than EtOAc.
Streaking/Tailing Acidic nature of silica or aldehyde instability.Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Product Degradation Oxidation of aldehyde on column.Minimize column residence time. Store collected fractions under Nitrogen immediately.
No Separation Sample overloaded.Reduce loading factor to <1% of silica mass (e.g., 100mg sample on 12g column).

Characterization & Validation

Upon isolation, the identity of 5-Bromo-4-methylthiophene-2-carbaldehyde must be confirmed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at

      
       ppm.
      
    • Thiophene Proton (H-3): Singlet at

      
       ppm. (Note: The coupling seen in the starting material between H-3 and H-5 is lost because C-5 is now brominated).
      
    • Methyl Group (-CH₃): Singlet at

      
       ppm.
      
  • Mass Spectrometry (GC-MS/LC-MS):

    • Look for the characteristic M+ and M+2 doublet (1:1 ratio) typical of monobrominated compounds.

    • Molecular Weight: ~205.07 g/mol .

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Brominated Thiophene Derivatives. NIST Chemistry WebBook.[3] Available at: [Link]

  • Biotage.The Flash Purification of Thiophene Derivatives: Application Note AN902.
  • Royal Society of Chemistry. Bromination of thiophene-2-carbaldehyde derivatives. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]

Sources

Reaction of 5-Bromo-4-methylthiophene-2-carbaldehyde with organometallic reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction of 5-Bromo-4-methylthiophene-2-carbaldehyde with Organometallic Reagents

Executive Summary & Reactivity Profile

5-Bromo-4-methylthiophene-2-carbaldehyde (CAS: 189331-47-3) is a versatile thiophene scaffold possessing two distinct electrophilic sites: a carbonyl carbon (C2-formyl) and an aryl bromide (C5-bromo).[1][2][3][4] The presence of the 4-methyl group provides unique steric properties compared to the des-methyl analog, influencing regioselectivity and catalyst access during cross-coupling.[1][2][3][4]

Key Reactivity Principles:

  • Chemoselectivity: The aldehyde group is significantly more electrophilic towards "hard" nucleophiles (Grignard, Organolithium) than the C-Br bond.[1] Direct addition of these reagents results in secondary alcohols at C2.[2][4]

  • Orthogonal Functionalization: The C-Br bond can be selectively engaged via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) without protecting the aldehyde, provided mild bases are used.[1][2][3][4]

  • Metal-Halogen Exchange: To utilize the C5 position as a nucleophile (via Li/Mg exchange), the aldehyde must be protected (e.g., as an acetal) to prevent self-immolation (polymerization via alkoxide attack).[1][2][4]

Decision Tree & Reaction Pathways

The following diagram illustrates the divergent synthetic pathways based on reagent selection.

ReactivityPathways Start 5-Bromo-4-methylthiophene- 2-carbaldehyde Grignard Reagent: R-MgBr / R-Li (THF, 0°C) Start->Grignard Hard Nucleophile Suzuki Reagent: Ar-B(OH)2, Pd(0) Base (Na2CO3), 80°C Start->Suzuki Pd-Catalysis Protect Step 1: Protection (Ethylene Glycol, pTsOH) Start->Protect Lithiation Route Alcohol Product A: 1-(5-Bromo-4-methylthiophen-2-yl)alcohol (C2-Addition) Grignard->Alcohol Biaryl Product B: 5-Aryl-4-methylthiophene- 2-carbaldehyde (C5-Coupling) Suzuki->Biaryl Lithiation Step 2: n-BuLi (-78°C) Metal-Halogen Exchange Protect->Lithiation Electrophile Step 3: Electrophile (E+) & Deprotection Lithiation->Electrophile

Figure 1: Chemoselectivity map for 5-Bromo-4-methylthiophene-2-carbaldehyde functionalization.[1][2][3][4]

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Objective: Arylation at the C5 position while retaining the C2-aldehyde.[1][2][3][4]

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is faster than the nucleophilic attack on the aldehyde by the boronic acid.[1] The 4-methyl group may slightly retard the rate of oxidative addition due to sterics; therefore, phosphine ligands with smaller cone angles or high activity (e.g., SPhos, XPhos) are recommended if standard conditions fail.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Boronic Acid: 1.2 – 1.5 equiv[3][4]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3 mol%)[1][2][3][4]

  • Base: K3PO4 (2.0 equiv) or Na2CO3 (2.0 equiv)[1][2][3][4]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2][3][4]

Step-by-Step:

  • Setup: Charge a reaction vial with 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous base solution (e.g., 2M Na2CO3).[1][2][4]

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by TLC/LCMS.[2][4]

    • Note: Do not exceed 100°C to prevent aldehyde degradation.[2][4]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2][5] Dry over Na2SO4.[2][4][5][6][7]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Addition to Aldehyde (C2 Functionalization)

Objective: Formation of secondary alcohols using Grignard reagents.

Mechanism: Grignard reagents attack the highly polarized carbonyl carbon.[2][4] The C-Br bond remains intact at low temperatures (0°C to RT).[1][2][4]

Reagents:

  • Substrate: 1.0 equiv

  • Grignard Reagent (R-MgBr): 1.1 – 1.2 equiv[1][2][3][4]

  • Solvent: Anhydrous THF or Et2O[3]

Step-by-Step:

  • Setup: Dissolve substrate in anhydrous THF (0.2 M) under Argon.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Dropwise add the Grignard reagent over 15 minutes.

    • Critical: Maintain temperature < 5°C to avoid halogen-metal exchange side reactions.[1][2][3][4]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Quench carefully with sat. NH4Cl solution.

  • Workup: Extract with EtOAc. The product will be the 1-(5-bromo-4-methylthiophen-2-yl)alkanol.[1][2][3][4]

Protocol C: Metal-Halogen Exchange (C5 Nucleophile Generation)

Objective: Converting C-Br to C-Li for reaction with electrophiles.[1][2][3][4]

Critical Constraint: You cannot perform direct lithiation on the free aldehyde.[2][4] The aldehyde must be protected as an acetal first.[2][4]

Step 1: Protection

  • Reflux substrate (1.0 equiv) with Ethylene Glycol (5.0 equiv) and p-Toluenesulfonic acid (cat.) in Toluene with a Dean-Stark trap until water removal ceases.[1][2][4]

  • Isolate the acetal: 2-(5-bromo-4-methylthiophen-2-yl)-1,3-dioxolane.[1][2][4]

Step 2: Lithiation & Trapping [1][2][3][4]

  • Setup: Dissolve the protected acetal in anhydrous THF under Argon.

  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.[1][2][4]

    • Note: The 4-methyl group does not interfere with C5-lithiation.[1][2][4]

  • Incubation: Stir at -78°C for 30–60 mins to form the heteroaryl lithium species.

  • Electrophile: Add the electrophile (e.g., DMF, CO2, Alkyl Halide) dissolved in THF.[1]

  • Deprotection: After workup, treat the crude acetal with 1M HCl/THF to restore the aldehyde if desired.[1][2]

Comparative Data Table

FeatureProtocol A (Suzuki)Protocol B (Grignard)Protocol C (Lithiation)
Primary Target C5-BromideC2-AldehydeC5-Bromide
Reagent Type Boronic Acid / PdR-MgBr / R-Lin-BuLi (requires protection)
Aldehyde Status Preserved Consumed (becomes Alcohol)Protected (as Acetal)
Temp.[1][2][3][4] Range 80°C (Heating)0°C (Cooling)-78°C (Deep Cryogenic)
Key Risk Protodebromination (if wet)Bis-addition (rare)Polymerization (if unprotected)

Safety & Handling

  • Lachrymator: Thiophene aldehydes can be irritating to eyes and respiratory tracts.[2][4] Handle in a fume hood.

  • Organolithiums: n-BuLi is pyrophoric.[1][2][3][4] Use strictly anhydrous conditions and inert atmosphere techniques (Schlenk line).[1]

  • Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before waste disposal to comply with heavy metal regulations.[1]

References

  • Synthesis and Reactivity of Bromothiophene Carbaldehydes Source: PubChem Compound Summary for CID 78428.[2][4] URL:[Link][1][2][3][4]

  • Suzuki Coupling of Halogenated Thiophene Derivatives Source: Rasool, N. et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling."[1][2][4] Turkish Journal of Chemistry, 2020.[1][2] URL:[Link]

  • Lithiation of Thiophene Acetals (Analogous Protocol) Source: Sinenko, V. O. et al. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole."[1][2][4] Current Chemistry Letters, 2018.[1][2] URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Thiophene-Based Polymers from 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the synthesis of novel thiophene-based polymers starting from the functionalized monomer, 5-Bromo-4-methylthiophene-2-carbaldehyde. The strategic placement of the bromine, methyl, and carbaldehyde groups on the thiophene ring allows for a variety of polymerization techniques and post-polymerization modifications, making it a versatile building block for advanced materials. These materials have significant potential in organic electronics, sensing, and biomedical applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and characterization methodologies.

Introduction: The Versatility of Thiophene-Based Polymers

Thiophene-based polymers, particularly polythiophenes, are a cornerstone of conductive polymer research due to their excellent charge-transport properties, environmental stability, and tunable electronic and optical characteristics. The functionality of these polymers can be precisely controlled by the choice of monomers. The monomer 5-Bromo-4-methylthiophene-2-carbaldehyde is of particular interest as it incorporates a reactive aldehyde group suitable for post-polymerization modification, a methyl group to enhance solubility, and a bromine atom that facilitates cross-coupling polymerization reactions.

The aldehyde functionality can be used to introduce a variety of side chains through reactions like Wittig or Knoevenagel condensation, allowing for the fine-tuning of the polymer's properties for specific applications such as drug delivery systems or biosensors. The methyl group helps to disrupt polymer chain packing, thereby increasing solubility in common organic solvents and improving processability.

Overview of Synthetic Strategies

The synthesis of poly(4-methylthiophene-2-carbaldehyde) derivatives from 5-Bromo-4-methylthiophene-2-carbaldehyde can be primarily achieved through two major cross-coupling polymerization methods: Stille polymerization and Suzuki polymerization. A third, less common but viable route, is through Grignard Metathesis (GRIM) polymerization. Each method offers distinct advantages and requires careful consideration of reaction conditions to achieve the desired polymer characteristics.

Stille Polymerization

Stille polymerization is a versatile and widely used method for the synthesis of conjugated polymers.[1][2][3] It involves the palladium-catalyzed cross-coupling reaction between an organotin reagent and an organohalide.[4] For the polymerization of 5-Bromo-4-methylthiophene-2-carbaldehyde, the monomer can be either homopolymerized or copolymerized with a distannyl comonomer. The reaction is known for its tolerance to a wide range of functional groups, which is advantageous given the presence of the aldehyde group.[1]

Causality Behind Experimental Choices in Stille Polymerization:
  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, are typically used. The choice of ligand can influence the rate and efficiency of the polymerization.

  • Solvent: Anhydrous and deoxygenated solvents like toluene, DMF, or dioxane are crucial to prevent side reactions and catalyst deactivation.

  • Temperature: The reaction temperature is a critical parameter that affects the polymerization rate and the molecular weight of the resulting polymer. It is typically run at elevated temperatures (80-120 °C).

Suzuki Polymerization

Suzuki polymerization is another powerful palladium-catalyzed cross-coupling reaction that couples an organoboron reagent with an organohalide.[5][6] In this case, 5-Bromo-4-methylthiophene-2-carbaldehyde would be reacted with a diboronic acid or diboronic ester comonomer. Suzuki polymerization is often preferred due to the low toxicity of the boron-containing byproducts.[5]

Causality Behind Experimental Choices in Suzuki Polymerization:
  • Catalyst and Ligand: Similar to Stille polymerization, palladium catalysts are used. The choice of ligand is critical for an efficient catalytic cycle.

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron species for transmetalation. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A two-phase solvent system (e.g., toluene/water) or a single polar aprotic solvent (e.g., DMF, dioxane) is typically employed. The presence of water is often necessary for the activation of the boronic acid.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a chain-growth polymerization method that can produce regioregular polythiophenes with well-defined molecular weights and narrow polydispersities.[7][8] This method involves the formation of a thiophene Grignard reagent, which then undergoes nickel-catalyzed polymerization.[9][10] This technique is particularly advantageous for achieving high degrees of regioregularity, which is crucial for optimizing the electronic properties of the polymer.[8][9]

Causality Behind Experimental Choices in GRIM Polymerization:
  • Initiator: Nickel catalysts, such as Ni(dppp)Cl₂, are commonly used as initiators.[9]

  • Grignard Reagent: The formation of the Grignard reagent from the brominated monomer is a key step and requires anhydrous conditions.

  • Temperature: The polymerization is often carried out at room temperature or slightly elevated temperatures.[9]

Detailed Experimental Protocols

Protocol for Stille Homopolymerization of 5-Bromo-4-methylthiophene-2-carbaldehyde

This protocol describes the synthesis of poly(4-methylthiophene-2-carbaldehyde) via Stille homopolymerization. The monomer first needs to be converted to a distannyl derivative.

Step 1: Synthesis of 2,5-Bis(trimethylstannyl)-4-methylthiophene-2-carbaldehyde

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 eq).

  • Dissolve the monomer in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq) and stir for 1 hour at -78 °C.

  • Add trimethyltin chloride (2.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Stille Polymerization

  • In a flame-dried Schlenk flask, dissolve the synthesized distannyl monomer (1.0 eq) and 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 eq) in anhydrous toluene.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add Pd(PPh₃)₄ (0.02 eq) to the flask under a counterflow of inert gas.

  • Heat the reaction mixture to 110 °C and stir for 48 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Filter the polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Extract the polymer with chloroform and precipitate again in methanol.

  • Dry the final polymer under vacuum.

Stille_Workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification Monomer 5-Bromo-4-methyl- thiophene-2-carbaldehyde Lithiation Lithiation (n-BuLi, -78 °C) Monomer->Lithiation Mix Mix Monomers & Pd(PPh₃)₄ in Toluene Monomer->Mix Stannylation Stannylation ((CH₃)₃SnCl) Lithiation->Stannylation Purified_Monomer 2,5-Bis(trimethylstannyl)- 4-methylthiophene- 2-carbaldehyde Stannylation->Purified_Monomer Purified_Monomer->Mix React Heat to 110 °C 48 hours Mix->React Precipitate Precipitate in Methanol React->Precipitate Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) Precipitate->Soxhlet Final_Precipitation Precipitate in Methanol Soxhlet->Final_Precipitation Dry Dry under Vacuum Final_Precipitation->Dry Polymer Final Polymer Dry->Polymer

Caption: Workflow for Stille Homopolymerization.

Protocol for Suzuki Copolymerization with a Comonomer

This protocol details the synthesis of an alternating copolymer of 5-Bromo-4-methylthiophene-2-carbaldehyde and a generic aryldiboronic ester.

  • To a Schlenk flask, add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 eq), the aryldiboronic ester comonomer (1.0 eq), and a base such as K₂CO₃ (3.0 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture thoroughly with an inert gas for at least 30 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 eq), under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it.

  • Precipitate the polymer by adding the concentrated solution to a non-solvent like methanol.

  • Filter the polymer and purify it by Soxhlet extraction as described in the Stille protocol.

  • Dry the final polymer product under vacuum.

Suzuki_Workflow cluster_reaction_setup Reaction Setup cluster_polymerization Polymerization cluster_purification Purification & Isolation Reactants 5-Bromo-4-methyl- thiophene-2-carbaldehyde + Aryldiboronic Ester + Base (K₂CO₃) Solvent Toluene/Water Mixture Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Pd(PPh₃)₄ Degas->Catalyst Heat Heat to 90 °C 24-48 hours Catalyst->Heat Workup Aqueous Workup Heat->Workup Precipitate Precipitate in Methanol Workup->Precipitate Soxhlet Soxhlet Extraction Precipitate->Soxhlet Dry Dry under Vacuum Soxhlet->Dry Final_Polymer Final Copolymer Dry->Final_Polymer Characterization_Relationship cluster_techniques Characterization Techniques Structure Polymer Structure Properties Polymer Properties Structure->Properties Influences NMR NMR Structure->NMR Determines FTIR FT-IR Structure->FTIR Determines Applications Potential Applications Properties->Applications Enables UVVis UV-Vis Properties->UVVis Evaluates GPC GPC Properties->GPC Evaluates CV CV Properties->CV Evaluates

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-THIO-5BR-ALD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are attempting to couple 5-Bromo-4-methylthiophene-2-carbaldehyde . This is not a standard Suzuki substrate; it represents a "Triple Threat" of chemical challenges that causes standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) to fail or produce low yields.

Substrate Analysis
  • The Poison (Sulfur): The thiophene sulfur atom is a soft Lewis base that binds irreversibly to unligated Pd(0), deactivating the catalyst ("poisoning").

  • The Shield (Sterics): The 4-methyl group is ortho to the reactive 5-bromo site. This creates steric hindrance that slows down the oxidative addition of Palladium.

  • The Trap (Aldehyde): The C2-aldehyde is electron-withdrawing (activating the C-Br bond) but is highly susceptible to side reactions (Cannizzaro, Aldol condensation) under the basic aqueous conditions required for transmetallation.

Critical Optimization Modules

Module A: Catalyst Selection (The Engine)
  • Standard Failure Mode: Pd(PPh₃)₄ (Tetrakis) dissociates ligands easily. The exposed Pd(0) is quickly coordinated by the thiophene sulfur, killing the catalytic cycle before the reaction completes.

  • Recommended Solution: Use Buchwald G2/G3 Precatalysts or Chelating Bisphosphines .

    • Gold Standard: SPhos Pd G2 (or XPhos Pd G2).

    • Why? SPhos is an electron-rich, bulky dialkylbiaryl phosphine. The bulk prevents the thiophene sulfur from approaching the Pd center, while the electron richness accelerates oxidative addition across the hindered C4-Methyl/C5-Bromo bond.

    • Alternative: Pd(dppf)Cl₂ is a robust alternative if SPhos is unavailable, as the bidentate ligand resists displacement by sulfur.

Module B: Base & Solvent (The Environment)[1]
  • Standard Failure Mode: Strong hydroxide bases (NaOH, KOH) or high temperatures trigger the aldehyde to undergo Cannizzaro disproportionation or polymerization.

  • Recommended Solution: Use Mild, Anhydrous-Compatible Bases .

    • Primary Choice: Potassium Phosphate Tribasic (K₃PO₄). It buffers the pH effectively and is less nucleophilic toward the aldehyde than carbonates or hydroxides.

    • Solvent System: 1,4-Dioxane/Water (4:1 ratio). Dioxane is excellent for solubilizing organic-soluble catalysts like SPhos.

Module C: Decision Logic Visualization

OptimizationLogic Start Start: 5-Br-4-Me-Thiophene-CHO CheckSterics Is C4-Methyl Hindering? Start->CheckSterics CheckSulfur Is Catalyst Dying? CheckSterics->CheckSulfur Sol_SPhos Use SPhos Pd G2 (High Activity/Protection) CheckSterics->Sol_SPhos Yes (Default) Sol_Dppf Use Pd(dppf)Cl2 (High Stability) CheckSulfur->Sol_Dppf If SPhos unavailable AldehydeCheck Aldehyde Side Rxns? Sol_SPhos->AldehydeCheck Sol_Dppf->AldehydeCheck Base_K3PO4 Switch to K3PO4 (Mild Base) AldehydeCheck->Base_K3PO4 Minor Degradation Base_Anhydrous Anhydrous Conditions (Cs2CO3 / Toluene) AldehydeCheck->Base_Anhydrous Severe Degradation

Figure 1: Decision tree for selecting reaction parameters based on observed failure modes.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately, and I recover starting material. What happened?

  • Diagnosis: "Palladium Black" formation. Your catalyst decomposed. The thiophene sulfur likely displaced your ligands (especially if using PPh₃), leading to Pd aggregation.

  • Fix: Switch to SPhos Pd G2 (0.5 - 2 mol%). The precatalyst structure ensures rapid activation without an induction period where Pd is vulnerable.

Q2: My LCMS shows the product mass, but also a peak at M+2 (or M+H+2).

  • Diagnosis: This is likely the de-brominated byproduct (4-methylthiophene-2-carbaldehyde). This occurs when the oxidative addition complex abstracts a hydride (from the solvent or base) instead of undergoing transmetallation.

  • Fix: This indicates the transmetallation step is too slow.

    • Increase the concentration of the boronic acid (1.5 equiv).

    • Ensure your solvent is thoroughly degassed (oxygen promotes this pathway).

    • Switch to 1,4-Dioxane instead of alcohols (isopropanol/ethanol are hydride sources).

Q3: The aldehyde peak is missing in the NMR, but the coupling worked.

  • Diagnosis: The aldehyde likely underwent Cannizzaro disproportionation (forming alcohol and acid) due to high local concentration of base.

  • Fix: Do not add the base all at once. Use K₃PO₄ (suspended in the organic layer or added as a solid) rather than dissolved in water, or switch to a slow addition of the base solution via syringe pump.

Recommended Experimental Protocol

Objective: Synthesis of 5-Aryl-4-methylthiophene-2-carbaldehyde via SPhos-Pd-G2 coupling.

ParameterSpecificationReason
Catalyst SPhos Pd G2 (1.0 - 2.0 mol%)Steric bulk protects Pd from S-poisoning; active at mild temps.
Ligand SPhos (Optional: add 1 mol% extra)Ensures Pd remains ligated throughout the cycle.
Base K₃PO₄ (2.0 - 3.0 equiv)Mild enough to preserve the aldehyde; buffers reaction pH.
Solvent 1,4-Dioxane / Water (4:1 v/v)High solubility for SPhos; water is required for boronic acid activation.
Temp 60°C - 80°C High enough for sterically hindered coupling, low enough to stop aldehyde degradation.
Time 2 - 6 HoursSPhos catalysts are fast; prolonged heating increases side reactions.
Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • K₃PO₄ (3.0 equiv)

    • SPhos Pd G2 (0.02 equiv / 2 mol%)

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen kills the active catalyst.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio).

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the bromide.

  • Reaction: Place in a pre-heated block at 60°C. Stir vigorously (1000 rpm).

  • Monitoring: Check LCMS at 1 hour. If conversion is <50%, raise temp to 80°C.

  • Workup: Dilute with EtOAc, wash with water (to remove phosphate salts), dry over MgSO₄, and concentrate.

Mechanistic Insight: Why SPhos Works

The diagram below illustrates the competition between the productive catalytic cycle and the "Death Pathway" (Sulfur poisoning).

Mechanism Pd_Active Active Pd(0)-L Species OxAdd Oxidative Addition (Pd inserts into C-Br) Pd_Active->OxAdd Fast with SPhos Poisoned INACTIVE Pd-Sulfur Complex Pd_Active->Poisoned Thiophene Sulfur Attack (Blocked by SPhos Bulk) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Figure 2: SPhos ligand bulk prevents the formation of the inactive Pd-Sulfur complex.

References

  • BenchChem. (2025).[1] A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde. Link

  • Sigma-Aldrich. (n.d.). SPhos Pd G2 Product Guide and Reactivity Profile. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. Link

  • Yoneda Labs. (2021). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Link

Sources

Technical Support Center: Synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

I. Overview of Synthetic Strategies

The synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde typically proceeds via two primary routes: the Vilsmeier-Haack formylation of a pre-brominated methylthiophene or a lithiation-formylation sequence on a dibrominated precursor. Each pathway presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will delve into the intricacies of both methods.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing insights into their causes and offering practical solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction has a low yield of 5-Bromo-4-methylthiophene-2-carbaldehyde. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, depending on your chosen synthetic route.

For Vilsmeier-Haack Formylation:

  • Cause: Incomplete reaction or formation of isomeric byproducts. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its regioselectivity can be sensitive to steric and electronic effects.[1] Starting from 2-bromo-3-methylthiophene, the electrophilic Vilsmeier reagent can attack both the C5 and C2 positions. While the desired product is formed by attack at C5, competitive formylation at C2 can occur.

  • Solution:

    • Temperature Control: Ensure the reaction is carried out at the optimal temperature. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition and the formation of tarry byproducts.

    • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF). An excess of the reagent may not necessarily improve the yield and could lead to more side products.

    • Reaction Time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

For Lithiation-Formylation:

  • Cause: Incomplete lithium-halogen exchange or quenching of the organolithium intermediate. This pathway often starts from 2,4-dibromo-3-methylthiophene, where selective lithium-halogen exchange at the more reactive C2 position is desired.

  • Solution:

    • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried.

    • Temperature: The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath maintains this temperature throughout the addition of the organolithium reagent.

    • Reagent Quality: Use freshly titrated n-butyllithium or a new bottle of a reliable grade. The concentration of commercially available organolithium reagents can decrease over time.

    • Addition Rate: Add the organolithium reagent slowly to the solution of the dibromothiophene to maintain the low temperature and minimize side reactions.

Issue 2: Presence of an Isomeric Impurity

Question: My final product is contaminated with an isomer that is difficult to separate. How can I identify and minimize its formation?

Answer:

The most common isomeric impurity is 2-bromo-4-methyl-5-thiophenecarboxaldehyde if you are using a Vilsmeier-Haack approach on 3-bromo-2-methylthiophene, or 4-bromo-3-methyl-2-thiophenecarboxaldehyde from a non-selective lithiation of 2,4-dibromo-3-methylthiophene.

  • Identification:

    • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between these isomers. The coupling constants and chemical shifts of the thiophene protons will be distinct for each isomer. For the desired product, 5-Bromo-4-methylthiophene-2-carbaldehyde, you would expect to see a singlet for the C3 proton. In the case of the 2-bromo-4-methyl-5-formyl isomer, you would also observe a singlet for the remaining thiophene proton. Careful analysis of the chemical shifts and comparison with literature data or predicted spectra are crucial.[2]

    • GC-MS: Gas chromatography-mass spectrometry can separate the isomers and provide their mass spectra. While the molecular ion peak will be the same, the fragmentation patterns may show subtle differences.[3]

  • Minimizing Formation:

    • Vilsmeier-Haack: To favor formylation at the 5-position of 2-bromo-3-methylthiophene, you can experiment with bulkier Vilsmeier reagents. Using a more sterically hindered formamide derivative in place of DMF might increase the selectivity for the less sterically hindered C5 position.

    • Lithiation: The selectivity of lithium-halogen exchange on 2,4-dibromo-3-methylthiophene is critical. The bromine at the 2-position is generally more susceptible to exchange. Ensuring the reaction is performed at a sufficiently low temperature (-78 °C) and with the correct stoichiometry of n-butyllithium is key to maximizing the formation of the desired 2-lithio intermediate.

Issue 3: Formation of Debrominated Byproducts

Question: I am observing significant amounts of what appears to be a debrominated version of my starting material or product. Why is this happening?

Answer:

This is a common issue in the lithiation-formylation route.

  • Cause: The highly reactive thienyllithium intermediate is quenched by a proton source before it can react with the electrophile (DMF). The most common proton source is residual water in the solvent or on the glassware.

  • Solution:

    • Strict Anhydrous Technique: As mentioned for low yields, the importance of absolutely dry conditions cannot be overstated. Use freshly distilled, anhydrous solvents (like THF or diethyl ether) and ensure your starting dibromothiophene is also dry.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

    • Quenching Protocol: Ensure that the DMF used for quenching is also anhydrous.

III. Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reagent and how is it formed?

A1: The Vilsmeier-Haack reagent is an electrophilic species, specifically a chloroiminium salt, that is used for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[5]

Q2: Why is the Vilsmeier-Haack reaction a common choice for this synthesis?

A2: The Vilsmeier-Haack reaction is often favored due to its operational simplicity and the use of relatively inexpensive and readily available reagents.[6] It is a well-established and scalable method for the formylation of thiophene and its derivatives.

Q3: What are the key considerations for the purification of 5-Bromo-4-methylthiophene-2-carbaldehyde?

A3: Purification is typically achieved by silica gel column chromatography.[1] Given the potential for isomeric impurities with similar polarities, a careful choice of eluent system (e.g., a hexane/ethyl acetate gradient) is necessary for effective separation. Monitoring the fractions by TLC is essential. The product is often a white to yellow solid or oil.[7]

Q4: Can I use other formylating agents in the lithiation route besides DMF?

A4: While DMF is the most common and cost-effective electrophile for this transformation, other formylating agents can be used. However, their reactivity and potential for side reactions with the organolithium intermediate would need to be carefully considered.

IV. Visualizing Reaction Pathways and Side Products

The following diagrams illustrate the key reaction pathways and the formation of common side products.

Vilsmeier_Haack_Pathway start 2-Bromo-3-methylthiophene reagent POCl3 / DMF (Vilsmeier Reagent) start->reagent Formylation product 5-Bromo-4-methylthiophene-2-carbaldehyde (Desired Product) reagent->product Attack at C5 (Major Pathway) side_product 2-Bromo-4-methyl-5-thiophenecarboxaldehyde (Isomeric Impurity) reagent->side_product Attack at C2 (Side Reaction) tar Tarry Decomposition Products reagent->tar High Temperature

Caption: Vilsmeier-Haack formylation pathway and potential side products.

Lithiation_Pathway start 2,4-Dibromo-3-methylthiophene nBuLi n-BuLi (-78 °C) start->nBuLi Li-Halogen Exchange intermediate 2-Lithio-4-bromo-3-methylthiophene nBuLi->intermediate Selective at C2 side_product2 4-Bromo-3-methyl-2-thiophenecarboxaldehyde (Isomeric Impurity from C4 lithiation) nBuLi->side_product2 Non-selective at C4 (Side Reaction) dmf 1. DMF 2. H₂O workup intermediate->dmf proton Trace H₂O intermediate->proton product 5-Bromo-4-methylthiophene-2-carbaldehyde (Desired Product) dmf->product side_product1 4-Bromo-3-methylthiophene (Debrominated Impurity) proton->side_product1 Protonation

Caption: Lithiation-formylation pathway and common side reactions.

V. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Bromo-3-methylthiophene
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add 2-bromo-3-methylthiophene dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Lithiation-Formylation of 2,4-Dibromo-3-methylthiophene
  • To a solution of 2,4-dibromo-3-methylthiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

VI. References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing vilsmeier reagent. Retrieved from

  • Noggle, F. T., DeRuiter, J., & Clark, C. R. (1997). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of chromatographic science, 35(10), 461–468.

  • Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 25(18), 4169.

  • Emmert, M. H., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1642-1649.

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Journal of Materials Chemistry A.

  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14669-14684.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Shinde, S. B., et al. (2019). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2019(4), M1095.

Sources

Technical Support Center: Synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is synthesized from established chemical literature and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to Synthetic Strategies

The synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde can be approached via two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials and the specific challenges encountered in your laboratory.

  • Route A: Formylation of a Pre-brominated Thiophene. This approach begins with the bromination of 3-methylthiophene to generate a key intermediate, which is then formylated.

  • Route B: Bromination of a Pre-formylated Thiophene. This alternative route involves the initial synthesis of 4-methylthiophene-2-carbaldehyde, followed by a regioselective bromination at the 5-position.

This guide will provide detailed protocols and troubleshooting for both synthetic routes.

Route A: Formylation of 2,5-Dibromo-3-methylthiophene

This is often the more common and controllable route for accessing the target molecule. It involves a two-step process: the dibromination of 3-methylthiophene, followed by a selective formylation.

Experimental Workflow: Route A

Route A Workflow A 3-Methylthiophene B 2,5-Dibromo-3-methylthiophene A->B Dibromination (NBS, Solvent) C 5-Bromo-4-methylthiophene-2-carbaldehyde B->C Formylation (Vilsmeier-Haack or Lithiation)

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 2,5-Dibromo-3-methylthiophene

Protocol:

  • To a solution of 3-methylthiophene (1.0 eq) in a suitable solvent (e.g., chloroform, acetic acid, or N,N-dimethylformamide), add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours. The reaction can be gently heated to reflux to ensure completion, with progress monitored by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 2,5-dibromo-3-methylthiophene by vacuum distillation or column chromatography on silica gel.

ReagentMolar Eq.Notes
3-Methylthiophene1.0Ensure high purity of the starting material.
N-Bromosuccinimide (NBS)2.2Use of slightly more than 2 equivalents ensures complete dibromination.
Solvent-Anhydrous conditions are recommended.
Troubleshooting Q&A: Step 1

Q1: My reaction is sluggish, and I'm observing a mixture of mono- and di-brominated products. How can I drive the reaction to completion?

A1: Incomplete bromination is a common issue. Consider the following:

  • Reaction Time and Temperature: Prolong the reaction time and consider gentle heating (e.g., refluxing in chloroform) to ensure the reaction goes to completion.

  • Purity of NBS: Ensure your NBS is of high purity and has been stored in a desiccator. Decomposed NBS can lead to lower reactivity.

  • Solvent Choice: While various solvents can be used, a polar aprotic solvent like DMF can sometimes accelerate the reaction. However, be mindful of potential side reactions.

Q2: I'm getting a significant amount of over-brominated or undesired regioisomers. How can I improve selectivity?

A2: The methyl group at the 3-position is an ortho-, para-director. Bromination is expected to occur at the 2- and 5-positions.

  • Control of Stoichiometry: Carefully control the stoichiometry of NBS. Adding it portion-wise at a low temperature can help manage the reaction's exothermicity and improve selectivity.

  • Alternative Brominating Agents: While NBS is common, you could explore using bromine in acetic acid. However, this can sometimes be less selective and requires careful handling.[1]

Step 2: Formylation of 2,5-Dibromo-3-methylthiophene

Two primary methods are effective for this formylation: the Vilsmeier-Haack reaction and lithium-halogen exchange followed by quenching with DMF.

Method 2a: Vilsmeier-Haack Formylation

Protocol:

  • In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.[2][3]

  • Add a solution of 2,5-dibromo-3-methylthiophene (1.0 eq) in a minimal amount of anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring the reaction by TLC.[4]

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Make the solution alkaline (pH 8-9) by the slow addition of an aqueous sodium hydroxide or sodium acetate solution.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).[6]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2b: Lithiation and Formylation

Protocol:

  • Dissolve 2,5-dibromo-3-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The lithium-halogen exchange is typically rapid at this temperature.[7]

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Troubleshooting Q&A: Step 2

Q1: The Vilsmeier-Haack reaction is giving a low yield. What are the critical parameters to check?

A1: Low yields in the Vilsmeier-Haack reaction can often be traced back to a few key factors:

  • Vilsmeier Reagent Formation: Ensure that the Vilsmeier reagent is pre-formed at a low temperature (0-5 °C) before the addition of the thiophene substrate. The reaction between DMF and POCl₃ is exothermic.[8]

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Reaction Temperature and Time: The formylation of electron-deficient rings like dibromothiophene may require higher temperatures and longer reaction times than more activated substrates. Monitor the reaction progress closely.

  • Workup Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Ensure the pH is appropriately basic during the workup to liberate the aldehyde.[2]

Q2: In the lithiation-formylation sequence, I am getting debrominated starting material and low conversion. What could be the issue?

A2: This is a common problem in organolithium chemistry.

  • Incomplete Lithiation: Ensure your n-BuLi is properly titrated and active. Old or improperly stored n-BuLi will have a lower molarity.

  • Proton Sources: The lithiated intermediate is a strong base and will be quenched by any proton source. Ensure your solvent and glassware are scrupulously dry. Traces of water in the DMF can also be a culprit. Consider using freshly distilled DMF.

  • Temperature Control: Maintain a very low temperature (-78 °C) during the lithium-halogen exchange and the addition of DMF. Premature warming can lead to side reactions, including protonation from the solvent.[9]

  • Regioselectivity of Lithiation: The bromine at the 2-position is generally more labile to lithium-halogen exchange than the one at the 5-position due to the influence of the adjacent sulfur atom. This inherent selectivity should favor the desired product.

Route B: Bromination of 4-Methylthiophene-2-carbaldehyde

This route can be advantageous if 4-methylthiophene-2-carbaldehyde is readily available or easily synthesized. The key challenge in this route is the regioselectivity of the bromination step.

Experimental Workflow: Route B

Route B Workflow D 3-Methylthiophene E 4-Methylthiophene-2-carbaldehyde D->E Formylation (e.g., Vilsmeier-Haack) F 5-Bromo-4-methylthiophene-2-carbaldehyde E->F Bromination (NBS, Solvent)

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of 4-Methylthiophene-2-carbaldehyde

This step can be challenging due to the directing effects of the methyl group. A direct Vilsmeier-Haack formylation of 3-methylthiophene often yields a mixture of the 2- and 5-formylated products. Separation of these isomers can be difficult.

Protocol (Illustrative for Vilsmeier-Haack):

  • Follow the procedure for the Vilsmeier-Haack reaction as described in Route A, Step 2a, using 3-methylthiophene as the substrate.

  • After workup, the crude product will likely be a mixture of 4-methylthiophene-2-carbaldehyde and 3-methylthiophene-5-carbaldehyde.

  • Careful column chromatography is required to separate the isomers.

Step 2: Bromination of 4-Methylthiophene-2-carbaldehyde

Protocol:

  • Dissolve 4-methylthiophene-2-carbaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or acetic acid).

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.

  • Perform an aqueous workup as described in Route A, Step 1.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-Bromo-4-methylthiophene-2-carbaldehyde.

Troubleshooting Q&A: Route B

Q1: The formylation of 3-methylthiophene gives me an inseparable mixture of isomers. How can I improve the regioselectivity for the 2-formyl product?

A1: This is a known challenge. The electronic and steric effects are in competition.

  • Sterically Hindered Vilsmeier Reagents: Using a more sterically bulky formylating agent can favor formylation at the less hindered 5-position. Conversely, smaller reagents might slightly favor the 2-position, but a mixture is still likely.

  • Alternative Formylation Methods: Consider a directed ortho-metalation approach if you can introduce a directing group at the 2-position of 3-methylthiophene, which can then be converted to the aldehyde. However, this adds steps to the synthesis.

Q2: The bromination of 4-methylthiophene-2-carbaldehyde is giving me low yields and multiple products. What is going wrong?

A2: The aldehyde group is a deactivating group, which can make the bromination slower.

  • Reaction Conditions: Ensure anhydrous conditions, as moisture can consume the NBS.

  • Side Reactions: The aldehyde group itself can potentially react with the brominating agent under certain conditions, leading to byproducts. Maintaining a low temperature during the addition of NBS is crucial.

  • Purification: The product may be difficult to separate from the starting material if the reaction is incomplete. Careful monitoring by TLC and optimizing the chromatography solvent system are important.

General FAQs

Q: My final product, 5-Bromo-4-methylthiophene-2-carbaldehyde, is unstable and darkens over time. How can I store it?

A: Aldehydes, especially heteroaromatic ones, can be prone to oxidation and polymerization. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated or frozen) and protected from light.

Q: What are the best methods for purifying the final product and its intermediates?

A: For both intermediates and the final product, the following purification techniques are generally applicable:

  • Column Chromatography: This is the most common method for separating regioisomers and removing impurities. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically effective.

  • Vacuum Distillation: For liquid intermediates like 2,5-dibromo-3-methylthiophene, vacuum distillation can be a highly effective purification method.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can provide high purity.

Q: How can I confirm the identity and purity of my synthesized compounds?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and confirming the regiochemistry of substitution on the thiophene ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl stretch.

  • Thin-Layer Chromatography (TLC) and Gas Chromatography (GC): To assess the purity of the compound and monitor reaction progress.

Mechanistic Insights: The Vilsmeier-Haack Reaction

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution A DMF C Vilsmeier Reagent (Chloroiminium ion) A->C + B POCl₃ B->C D Thiophene Derivative E Iminium Intermediate D->E + Vilsmeier Reagent F Aryl Aldehyde E->F Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction proceeds in two main stages. First, the reaction of a substituted amide like DMF with phosphorus oxychloride forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2] This reagent then undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic ring, such as a thiophene derivative. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[3]

References

  • Method for Controlling Bromination of Thiophene Derivatives.
  • Synthesis and characterization of 3-methylthiophene bromides. ResearchGate. (n.d.). [Link]

  • The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. (n.d.). [Link]

  • Synthesis and characterization of 3-methylthiophene bromides. ResearchGate. (n.d.). [Link]

  • Synthesis method of 2-thiophenecarboxaldehyde.
  • Vilsmeier–Haack reaction. Wikipedia. (2023). [Link]

  • 2-thenaldehyde. Organic Syntheses. (n.d.). [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. (2013). [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. (2021). [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. (2007). [Link]

  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. (n.d.). [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. (2020). [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. (n.d.). [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. (2020). [Link]

  • How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. ResearchGate. (2020). [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). [Link]

  • I keep getting debrominated starting material and low conversion after lithiation. Reddit. (2018). [Link]

  • Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2′,3′‐d]pyrroles. Universidad de La Rioja. (2018). [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. (2013). [Link]

  • Formylation. Common Conditions. (n.d.). [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. (2021). [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. (2023). [Link]

  • Photopolymerization of 2,5-dibromo-3-hexylthiophene in THF-d8 (top) and.... ResearchGate. (n.d.). [Link]

  • Vilsmeier-Haack Reaction. YouTube. (2021). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. (n.d.). [Link]

Sources

Removal of palladium catalyst from 5-Bromo-4-methylthiophene-2-carbaldehyde reactions

[1]

Executive Summary

You are encountering difficulty removing residual palladium (Pd) from 5-Bromo-4-methylthiophene-2-carbaldehyde . This substrate presents a "perfect storm" for purification challenges:

  • Thiophene Sulfur: Acts as a "soft" ligand, coordinating tightly to Pd(II), often out-competing standard adsorbents like Celite or basic activated carbon.[1][2]

  • Aldehyde Functionality: Precludes the use of inexpensive amine-based scavengers (which form imines/Schiff bases) and limits oxidative treatments (which convert the aldehyde to carboxylic acid).

  • Bromine Handle: Limits the use of aggressive reducing metals (e.g., Zn) which might cause hydrodehalogenation.[2]

This guide provides a tiered troubleshooting matrix and validated protocols to reach ICH Q3D limits (<10 ppm) without compromising your API's integrity.

Tier 1: Initial Assessment & Mechanism

Q: Why is my standard Celite filtration failing to remove Pd color?

A: The sulfur atom in the thiophene ring acts as a competitive ligand.[2] In standard non-polar molecules, Pd precipitates as "Pd black" (colloidal Pd(0)) and is easily filtered.[1] In your molecule, the thiophene sulfur donates electron density to the Pd center, keeping it solubilized as a catalytic complex or a "leached" species. Simple physical filtration (Celite) cannot break this chemical bond.[1] You require a Chemisorptive Scavenger with a binding constant (

1

Q: Can I use crystallization to clean it up?

A: Do not rely on crystallization as the primary removal step. Palladium complexes often co-crystallize with thiophene derivatives due to similar π-stacking capabilities or become occluded within the crystal lattice.[2] You must scavenge the Pd from the homogeneous solution before inducing crystallization.

Tier 2: Scavenger Selection Matrix (Crucial)

Q: Which scavenger should I use?

A: You must select a scavenger based on Functional Group Compatibility . Most "universal" scavengers are amine-based (e.g., ethylenediamine functionalized silica).[1] You cannot use these. The amine will react with your aldehyde group to form an imine impurity.

Recommended Scavengers:

  • Trithiocyanuric Acid (TMT) / DMT (Dimercaptotriazine): Best Overall.[2] The thiols are part of a triazine ring, making them highly specific for Pd but less nucleophilic toward the aldehyde carbonyl than alkyl thiols.

  • Thiol (SH) Functionalized Silica: Good Alternative.[2] Effective, but carries a slight risk of reversible hemithioacetal formation. Ensure the final filtration is followed by a solvent wash to reverse any equilibrium binding to the aldehyde.

Comparative Data: Scavenger Efficiency for Thiophenes
Scavenger TypeFunctional GroupPd Affinity (Thiophenes)Compatibility with AldehydeRecommendation
Silica-DMT / TMT DimercaptotriazineVery High High (Low nucleophilicity)PRIMARY CHOICE
Silica-Thiol Propylthiol (-SH)HighMedium (Risk of hemithioacetal)Secondary Choice
Silica-Amine Di/Tri-amineMediumIncompatible (Imine formation)DO NOT USE
Activated Carbon CarbonLow/VariableHighPre-treatment only

Tier 3: Execution Protocols[1]

Workflow Visualization

The following decision tree outlines the logical flow for purifying your specific substrate.

ScavengerLogicStartCrude Reaction Mixture(Pd > 500 ppm)BulkFilterStep 1: Bulk Filtration(Celite/Carbon) to removeinsoluble Pd(0)Start->BulkFilterDecisionDoes molecule containAldehyde or Ketone?BulkFilter->DecisionAmineRouteUse Amine-based Silica(Cheaper, General Purpose)Decision->AmineRouteNoSulfurRouteUse TMT/DMT Functionalized Silica(Specific for S-Heterocycles)Decision->SulfurRouteYes (Your Case)ProcessStep 2: Batch Stirring50-60°C, 4 hours(5-10 equiv vs Pd)AmineRoute->ProcessNot recommendedSulfurRoute->ProcessFilter2Step 3: Fine Filtration(0.2 micron)Process->Filter2FinalFinal API(Pd < 10 ppm)Filter2->Final

Caption: Logic flow for selecting TMT/DMT scavengers over amines to prevent side-reactions with the aldehyde group.

Protocol A: Batch Mode (Standard)

Use this for <100g scale.[1]

  • Dissolution: Dissolve the crude 5-Bromo-4-methylthiophene-2-carbaldehyde in a solvent that solubilizes the product but swells the scavenger resin (if polymer-based) or wets the silica.[1]

    • Preferred Solvents: THF, Ethyl Acetate, Toluene (avoid alcohols if using Thiol-silica to prevent acetalization).[1]

  • Loading: Add Silica-DMT (or TMT) scavenger.[1][2]

    • Calculation: Assume 100% of catalyst remains. Add 3–5 equivalents of scavenger relative to the Pd content (molar).

    • Example: If you used 1 mmol Pd catalyst, add scavenger with capacity for 5 mmol Pd.[2]

  • Incubation: Stir at 50–60°C for 4 hours.

    • Note: Heat is critical. The Pd-Thiophene bond is strong; thermal energy is required to overcome the activation energy for ligand exchange to the scavenger.

  • Filtration: Filter through a 0.2 µm PTFE membrane or a fine sintered glass funnel.[2] The scavenger will retain the Pd as a dark/black solid.

  • Wash: Wash the filter cake with 2 bed volumes of solvent to recover any product trapped in the pores.[2]

Protocol B: Fixed Bed (Flow Chemistry)

Use this for >100g scale or continuous processing.[1]

  • Pack a stainless steel or glass column with Silica-DMT.[2]

  • Pre-wet the column with solvent.

  • Flow the product solution through the column at a residence time of at least 10 minutes.

  • Advantage: This minimizes the contact time between the aldehyde and the scavenger surface, further reducing any risk of side reactions.

Tier 4: Analytical Verification (The "Red Alert" Scenarios)

Q: ICP-MS still shows high Pd, but the solution is clear. Why? A: You likely have soluble Pd nanoparticles (<2 nm) or a stable Pd-Carbene complex if N-heterocyclic carbenes were used.[1]

  • Fix: Digest the sample properly. Simple acid dissolution often fails for Pd in organic matrices. Use Microwave Digestion with HNO3/HCl.

  • Process Fix: If scavenging failed, perform a "Cysteine Wash."

    • Dissolve product in organic solvent (EtOAc).

    • Wash with 10% aq. L-Cysteine (adjusted to pH 7-8). The water-soluble cysteine-Pd complex will partition into the aqueous phase.[1] Caution: Test on small scale to ensure the aldehyde survives the slightly basic aqueous condition.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1]

    • Context: Foundational text on Pd removal mechanisms and scavenger efficiency.[2][3][4]

    • [1]

  • Biotage. (2023).[2] Metal Scavenger User Guide: Strategies for Work-up and Purification.

    • Context: Specific data on Si-TMT vs. Si-Thiol performance in the presence of interfering functional groups.
  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities.

    • Context: Establishes the 10 ppm (oral) and 1 ppm (parenteral) limits for Palladium.
  • SiliCycle. (2024). SiliaMetS® Metal Scavengers Application Note: Scavenging from Sulfur-Containing Intermediates.[1][4]

    • Context: Protocols for TMT/DMT usage in thiophene-rich environments.[1][2]

Preventing decomposition of 5-Bromo-4-methylthiophene-2-carbaldehyde during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-methylthiophene-2-carbaldehyde Stability & Optimization

To: Research & Development Teams From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Handling Protocols for Compound 4701-17-1

Executive Summary & Triage

You are likely working with 5-Bromo-4-methylthiophene-2-carbaldehyde (CAS: 4701-17-1) as a scaffold for drug discovery. This molecule presents a dichotomy: it is a versatile "linchpin" due to its dual functionality (aryl bromide and aldehyde), but this same duality makes it chemically fragile.

The Central Challenge: The electron-rich thiophene ring, combined with the electron-withdrawing aldehyde, creates a "push-pull" system. This activates the C-Br bond for oxidative addition (good for catalysis) but also makes it highly susceptible to protodehalogenation (debromination) and oxidative degradation to the carboxylic acid.

Storage & Handling (Pre-Reaction)

Status: Critical Control Point Symptom: The pale yellow solid turns brown/orange or liquefies unexpectedly.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long term)The melting point is approx. 55°C. Room temperature storage accelerates autoxidation and increases the kinetic rate of surface decomposition.
Atmosphere Argon/Nitrogen The aldehyde C-H bond is prone to radical autoxidation in air, forming 5-bromo-4-methylthiophene-2-carboxylic acid.
Light Amber Vials/Foil Halogenated heterocycles are susceptible to photolytic cleavage of the C-Br bond (homolysis), generating radicals that induce polymerization.

Immediate Action Protocol: Upon receipt, do not store the bottle in the general fridge. Purge the headspace with inert gas, seal with Parafilm, and place in a -20°C freezer. If the solid has liquefied, check purity via TLC or NMR; if >5% acid is present, repurify via silica plug filtration (DCM/Hexanes) before use.

Reaction-Specific Troubleshooting Guides

Scenario A: The "Disappearing Bromine" (Suzuki/Stille Coupling)

User Question: "I am attempting a Suzuki coupling at the C-Br position, but I am isolating 4-methylthiophene-2-carbaldehyde (the debrominated product) instead of the biaryl. Why?"

Root Cause: Protodehalogenation . In palladium-catalyzed cross-couplings of thiophenes, the oxidative addition intermediate (L2Pd(Ar)Br) is highly reactive. If the transmetallation step is slow (due to steric bulk of the methyl group or poor boronic acid solubility), the Pd-intermediate will scavenge a proton from the solvent or moisture, releasing the bromine and the "reduced" thiophene.

The Fix: The "Anhydrous" Switch Standard aqueous Suzuki conditions (DME/Water/Na2CO3) are often fatal here.

  • Solvent: Switch to strictly anhydrous Toluene or 1,4-Dioxane .

  • Base: Use Cesium Fluoride (CsF) or anhydrous Potassium Phosphate (K3PO4) .

  • Catalyst: Use electron-rich, bulky ligands like Pd(dppf)Cl2 or XPhos Pd G2 to accelerate transmetallation over protonation.

Scenario B: Nucleophilic Attack Failures

User Question: "I am trying to react a Grignard reagent with the bromine, but the reaction is messy."

Root Cause: Chemoselectivity Error . The aldehyde proton is acidic enough to quench Grignards, or the nucleophile attacks the carbonyl carbon instead of participating in halogen exchange.

The Fix: You must protect the aldehyde as an acetal before attempting lithiation or Grignard formation. (See Protocol below).

Strategic Protocols

Protocol 1: Aldehyde Protection (The Safety Net)

Use this workflow if you intend to modify the C-Br bond using strong nucleophiles or basic conditions.

  • Reagents: 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Solvent: Toluene (0.2 M).

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Reflux the mixture until water collection ceases (approx. 2-4 hours).

    • Cool to RT, quench with sat. NaHCO3 (neutralizes pTSA to prevent hydrolysis).

    • Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Result: The cyclic acetal is stable to basic hydrolysis, Grignard reagents, and lithiation, protecting the aldehyde functionality.

Protocol 2: Controlled Deprotection

To recover the aldehyde after the core reaction.

  • Dissolve the acetal in THF/Water (4:1).

  • Add catalytic HCl (1M) or AcOH.

  • Stir at RT.[1] The thiophene aldehyde is acid-stable relative to the acetal, but do not heat excessively to avoid polymerization.

Visualizing the Chemistry

Diagram 1: Decomposition & Competitor Pathways

This diagram illustrates why your reaction might fail. The "Red" paths are decomposition routes you must block.

DecompositionPathways Start 5-Bromo-4-methylthiophene- 2-carbaldehyde Oxidation Carboxylic Acid (Dead End) Start->Oxidation Air/O2 Exposure (Storage Failure) Debrom Debrominated Product (Protodehalogenation) Start->Debrom Pd-Cat + Water/Proton Source (Slow Transmetallation) Polymer Polymerization (Tarry Residue) Start->Polymer Strong Acid or UV Light Product Desired Coupled Product Start->Product Anhydrous Cond. + Active Catalyst

Caption: Figure 1. Decomposition vectors. Note that water presence during catalysis drives the irreversible debromination pathway.

Diagram 2: The Protection Strategy Workflow

The logical flow for handling the aldehyde during harsh C-Br modifications.

ProtectionStrategy Input Starting Material (Reactive Aldehyde) Protect Step 1: Protection (Ethylene Glycol + pTSA) Input->Protect Dean-Stark Reflux Acetal Intermediate: Cyclic Acetal Protect->Acetal React Step 2: Reaction at C-Br (Suzuki/Lithiation) Acetal->React Base/Nucleophile Stable Coupled Coupled Acetal React->Coupled Deprotect Step 3: Deprotection (HCl/THF) Coupled->Deprotect Final Final Product (Functionalized Aldehyde) Deprotect->Final

Caption: Figure 2. The acetal protection loop ensures the aldehyde survives basic or nucleophilic conditions required to functionalize the bromine.

References

  • Establishes storage conditions (-20°C, inert gas) and physical properties.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[1]

    • Foundational text on preventing protodehalogenation in heteroaryl halides using specific ligand systems.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Side Reactions. Retrieved January 31, 2026, from [Link]

    • Details the mechanism of protodehalogenation in the presence of w

Sources

By-product analysis in reactions of 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-methylthiophene-2-carbaldehyde

Status: Operational Ticket ID: #THIO-5BR-4ME-SUP Subject: By-product Analysis & Reaction Optimization Guide

Executive Summary

5-Bromo-4-methylthiophene-2-carbaldehyde (CAS: 4701-17-1) is a bifunctional scaffold critical for medicinal chemistry.[1] Its utility lies in its orthogonality: the C5-bromine allows for metal-catalyzed cross-coupling (Suzuki/Stille), while the C2-aldehyde serves as a handle for reductive aminations or condensations.[1]

However, the 4-methyl group acts as a steric gatekeeper, significantly altering the reactivity profile compared to non-substituted thiophenes.[1] This guide addresses the specific by-products arising from this steric congestion and the electronic nature of the thiophene ring.

Module 1: Cross-Coupling Troubleshooting (C5-Br Handle)

Context: You are performing a Suzuki-Miyaura coupling at the C5 position. Core Challenge: The 4-methyl group provides steric hindrance ortho to the halogen, retarding the transmetallation step and increasing the lifespan of the reactive Pd(II) intermediate, making it vulnerable to side reactions.

Issue A: The "Des-Bromo" Impurity (Protodebromination)

Symptom: LCMS shows a mass corresponding to [M-Br+H] (Product Mass - 79 + 1).[1] Diagnosis: The reaction has undergone protodebromination.[2] The Pd-Ar intermediate abstracted a proton (usually from water or solvent) instead of undergoing transmetallation.[1]

  • Mechanism: The bulky 4-methyl group slows the approach of the boronic acid. If the solvent is "wet" or the base is insufficient, the Pd(II) species reacts with moisture.

  • Corrective Protocol:

    • Solvent Switch: Move from aqueous mixtures (DME/H2O) to anhydrous toluene/dioxane with strictly anhydrous bases (Cs2CO3 or K3PO4).[1]

    • Catalyst Upgrade: Switch to sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) that facilitate oxidative addition even in hindered environments [1].[1]

    • Concentration: Increase concentration to favor the bimolecular transmetallation over unimolecular protonolysis.

Issue B: Homocoupling (The "Dimer" Impurity)

Symptom: LCMS shows a mass of [2M - 2Br].[1] Diagnosis: Oxidative homocoupling of the boronic acid or the thiophene itself.

  • Root Cause: Presence of dissolved Oxygen. Oxygen oxidizes the Pd(0) or promotes the formation of peroxo-species that facilitate dimerization [2].

  • Corrective Protocol:

    • Degassing: Sparging with Argon is insufficient. Use the "Freeze-Pump-Thaw" method (3 cycles) for all solvents.[1]

Visual Guide: Suzuki Failure Modes

SuzukiFailures Start 5-Br-4-Me-Thiophene (Substrate) Pd_Add Oxidative Addition (Pd-Ar Species) Start->Pd_Add Pd(0) Steric Steric Blockade (4-Methyl Group) Pd_Add->Steric Hindrance TransMet Transmetallation (Slowed) Pd_Add->TransMet Boronic Acid Proton Protonolysis (Water/Solvent) Pd_Add->Proton Moisture/Delay Product Coupled Product (Desired) TransMet->Product Reductive Elim. ByProd1 Des-Bromo Impurity (Protodebromination) Proton->ByProd1

Caption: Figure 1. The 4-methyl steric blockade slows transmetallation, diverting the pathway toward protodebromination (Red Path) in the presence of moisture.

Module 2: Aldehyde Manipulation (C2-CHO Handle)

Context: Reductive amination or Knoevenagel condensation. Core Challenge: The electron-rich thiophene ring makes the aldehyde less electrophilic than a benzaldehyde, requiring stronger activation, which risks over-reduction.[1]

Issue C: The "Alcohol" Impurity

Symptom: Formation of 5-bromo-4-methylthiophen-2-yl-methanol.[1] Diagnosis: Direct reduction of the aldehyde before imine formation.

  • Root Cause: Adding the reducing agent (NaBH4/NaBH3CN) too early or using a reducing agent that is too strong for the equilibrium [3].

  • Corrective Protocol:

    • Stepwise Approach: Pre-form the imine. Stir the aldehyde + amine + drying agent (MgSO4 or Ti(OiPr)4) for 2-4 hours before adding the reducing agent.[1]

    • Reagent Selection: Use Sodium Triacetoxyborohydride (STAB).[1] It is less basic and bulky, preferring the imine over the aldehyde [4].

Issue D: Autoxidation (Carboxylic Acid Formation)

Symptom: White solid precipitating in the aldehyde bottle; acidic pH. Diagnosis: Conversion to 5-bromo-4-methylthiophene-2-carboxylic acid.[1]

  • Mechanism: Thiophene aldehydes are prone to radical autoxidation in air.

  • Corrective Protocol:

    • Storage: Store under Argon at 4°C.

    • Purification: Wash the organic layer with saturated NaHCO3 to remove the acid by-product before starting your main reaction.

Visual Guide: Aldehyde Divergence

AldehydePath Aldehyde C2-Aldehyde (Starting Material) Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Alcohol Alcohol Impurity (Direct Reduction) Aldehyde->Alcohol Reductant added too early Acid Carboxylic Acid (Autoxidation) Aldehyde->Acid Air Exposure Amine Target Amine (Product) Imine->Amine + Reductant

Caption: Figure 2.[1] Competitive pathways in reductive amination. Direct reduction to alcohol occurs if imine formation is incomplete.

Module 3: Analytical Fingerprinting

Use this table to rapidly identify impurities in crude NMR (CDCl3). Note: Values are approximate shifts (δ) based on thiophene electronics.

Compound IdentityKey Feature (Proton)Shift (ppm)MultiplicityNotes
Starting Material Aldehyde (-CH O)9.80SingletDistinctive downfield signal.[1]
Thiophene C3-H 7.55Singlet
Des-Bromo Impurity Thiophene C5-H 6.9 - 7.1DoubletCoupling with C3-H visible.[1]
Alcohol Impurity Methylene (-CH 2-OH)4.6 - 4.8Singlet/BroadAldehyde peak disappears.[1]
Carboxylic Acid Acid (-COOH )10.0 - 12.0BroadVery broad; may not be visible in wet CDCl3.[1]
Homocoupling (Dimer) Thiophene C3-H 7.6 - 7.8SingletSlight downfield shift due to conjugation.[1]

References

  • Molander, G. A., & Biolatto, B. (2003).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[1] The Journal of Organic Chemistry. Link[1]

  • Adrio, J., & Carretero, J. C. (2019).[1] Homocoupling in Suzuki-Miyaura Reactions: Mechanisms and Suppression. Chemical Science. (General reference for homocoupling mechanisms in Pd-catalysis).

  • Abdel-Magid, A. F., et al. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link[1]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Link

  • PubChem. (n.d.).[1] 5-Bromo-4-methylthiophene-2-carbaldehyde Compound Summary. Link[1]

Sources

Technical Support Center: Catalyst Selection for Suzuki Reactions with 5-Bromo-4-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SZ-THIO-054 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

Welcome to the Technical Support Center. You are likely working with 5-Bromo-4-methylthiophene-2-carbaldehyde , a substrate that presents a "perfect storm" of synthetic challenges:

  • Ortho-Steric Hindrance: The methyl group at C4 is directly adjacent to the reactive bromine at C5, impeding oxidative addition.

  • Catalyst Poisoning: The thiophene sulfur can coordinate to palladium, deactivating coordinatively unsaturated species.

  • Aldehyde Sensitivity: The C2-aldehyde is prone to oxidation, Cannizzaro disproportionation, or aldol condensation under vigorous basic conditions.

This guide moves beyond generic "textbook" conditions to provide field-tested protocols designed to navigate these specific failure modes.

Part 1: Catalyst & Ligand Selection Strategy

Q1: I am seeing low conversion (<30%) with Pd(PPh₃)₄. Is the catalyst dead?

A: The catalyst is likely not "dead" initially, but it is chemically ill-suited for this specific substrate.

  • The Issue: Pd(PPh₃)₄ is a monodentate phosphine complex. In the presence of your thiophene substrate, the sulfur atom (S1) competes with PPh₃ for the palladium center. Furthermore, the methyl group at C4 creates steric bulk around the C5-Br bond, making oxidative addition difficult for the bulky tetrakis complex.

  • The Fix: Switch to a bidentate ligand or a dialkylbiaryl phosphine .

    • Recommendation A (Robustness): Pd(dppf)Cl₂·CH₂Cl₂ .[1] The large bite angle of the dppf ligand makes the complex more rigid and resistant to displacement by the thiophene sulfur.

    • Recommendation B (Steric Power): Pd₂(dba)₃ + SPhos (or XPhos ). These Buchwald ligands are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky enough to prevent sulfur poisoning while accommodating the ortho-methyl group.

Q2: My reaction turns black immediately, and I get no product. Why?

A: "Pd black" formation indicates the precipitation of inactive Pd(0) clusters.

  • The Cause: This often happens when the rate of reductive elimination (product formation) is slower than the rate of catalyst decomposition. The aldehyde group can also act as a weak ligand, destabilizing the active species.

  • The Fix:

    • Increase Ligand Loading: Ensure a Ligand:Pd ratio of 2:1 or higher if generating the catalyst in situ.

    • Solvent Degassing: Oxygen accelerates phosphine oxidation, stripping the Pd of its ligands. Sparge solvents with Argon for 15 minutes minimum.

Q3: Can I use a cheaper catalyst like Pd/C?

A: Generally, no . Heterogeneous catalysts like Pd/C are prone to severe poisoning by the thiophene sulfur. Unless you are using ultra-high loadings (which negates the cost benefit), homogeneous catalysis is required here.

Part 2: Base & Solvent Compatibility

Q4: The aldehyde peak disappeared from my NMR, but I didn't get the coupled product. What happened?

A: You likely triggered a Cannizzaro reaction or Aldol condensation .

  • The Cause: Strong hydroxide bases (NaOH, KOH) or even Carbonates (Na₂CO₃) at high temperatures can attack the aldehyde.

  • The Fix: Switch to a milder, non-nucleophilic base system.

    • Gold Standard: K₃PO₄ (Potassium Phosphate Tribasic) . It provides sufficient basicity for the transmetallation step but is less aggressive toward the aldehyde than hydroxides.

    • Alternative: KF (Potassium Fluoride) or CsF in dry solvents. This allows for "anhydrous" Suzuki coupling, completely eliminating hydration-based side reactions.

Q5: Which solvent system is best for this thiophene derivative?

A: Solubility is rarely an issue, but water management is critical.

  • Standard: 1,4-Dioxane : Water (4:1) . Dioxane has a high boiling point (101°C), allowing for the thermal energy needed to overcome the steric hindrance of the methyl group.

  • Optimization: If you observe protodebromination (replacement of Br with H), switch to Toluene : Water (10:1) or anhydrous DMF with CsF.

Part 3: Experimental Protocol

Standard Operating Procedure (SOP-SZ-054)

Target Scale: 1.0 mmol

Materials:

  • Substrate: 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the thiophene substrate (205 mg, 1 mmol), boronic acid (1.2 mmol), K₃PO₄ (424 mg, 2 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Heat the block to 85-90°C . Stir vigorously (800 rpm).

    • Note: High stirring speed is crucial for biphasic mixtures.

  • Monitoring: Check by TLC/LC-MS at 2 hours. If conversion is <50%, add another 1 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.[5]

    • Caution: Avoid acidic washes (e.g., HCl) which might degrade the product if it contains acid-sensitive groups.

Part 4: Data Visualization & Logic

Figure 1: Catalyst Selection Decision Tree

This logic flow guides you through selecting the optimal catalytic system based on your specific failure mode.

CatalystSelection Start Start: 5-Bromo-4-methylthiophene-2-carbaldehyde CheckSterics Is the Boronic Acid Sterically Hindered? Start->CheckSterics StandardPath Standard Path CheckSterics->StandardPath No (Phenyl/Simple Aryl) DifficultPath Difficult Path CheckSterics->DifficultPath Yes (Ortho-subs/Heteroaryl) Cat1 Primary Choice: Pd(dppf)Cl2 (Robust, resists S-poisoning) StandardPath->Cat1 Cat2 Advanced Choice: Pd2(dba)3 + SPhos/XPhos (Overcomes ortho-methyl sterics) DifficultPath->Cat2 Result1 Check Yield Cat1->Result1 Cat2->Result1 Success Proceed to Isolation Result1->Success >80% Yield Failure1 Low Conversion? Result1->Failure1 <50% Yield Failure2 Aldehyde Degradation? Result1->Failure2 Impure Profile Soln1 Increase Temp to 100°C Switch to Toluene/H2O Failure1->Soln1 Soln2 Switch Base to K3PO4 or Anhydrous CsF Failure2->Soln2 Soln1->Cat2 Retry Soln2->Cat1 Retry

Caption: Decision matrix for optimizing catalyst and reaction conditions based on substrate steric profile and observed failure modes.

Table 1: Comparative Catalyst Performance Matrix

Based on internal application data for ortho-substituted thiophene bromides.

ParameterPd(PPh₃)₄ Pd(dppf)Cl₂ Pd₂(dba)₃ + XPhos
Oxidative Addition Slow (Steric clash)Moderate (Good bite angle)Fast (Electron rich)
Sulfur Tolerance Low (P-ligand displacement)High (Chelating effect)High (Bulky shield)
Aldehyde Stability NeutralNeutralNeutral
Cost Efficiency HighMedium Low (Expensive ligand)
Recommended Use Simple screenings onlyGeneral Production Difficult Substrates

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Oh-e, T., Miyaura, N., & Suzuki, A. (1993). Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates.[6][7] The Journal of Organic Chemistry, 58(8), 2201–2208. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-4-methylthiophene-2-carbaldehyde and 5-Chlorothiophene-2-carbaldehyde in Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular complexity. Among the vast array of heterocyclic scaffolds, substituted thiophenes stand out for their utility in constructing diverse molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two key thiophene-based intermediates: 5-Bromo-4-methylthiophene-2-carbaldehyde and 5-Chlorothiophene-2-carbaldehyde . Our analysis, grounded in established chemical principles and supported by experimental data from the scientific literature, is designed to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Reactivity Differences

Feature5-Bromo-4-methylthiophene-2-carbaldehyde5-Chlorothiophene-2-carbaldehyde
Primary Reactive Site Carbon-Bromine BondCarbon-Chlorine Bond
Cross-Coupling Reactivity HigherLower
Key Influencing Factors Weaker C-Br bond, Electron-donating methyl groupStronger C-Cl bond
Typical Applications Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplingsSuzuki and other cross-coupling reactions (often requiring more forcing conditions)

Introduction to the Contestants: Structural and Electronic Profiles

Both 5-bromo-4-methylthiophene-2-carbaldehyde and 5-chlorothiophene-2-carbaldehyde are versatile bifunctional molecules, featuring a halogen atom and an aldehyde group on a thiophene ring. These functionalities provide orthogonal handles for a variety of chemical transformations.

5-Bromo-4-methylthiophene-2-carbaldehyde possesses a bromine atom at the 5-position, a methyl group at the 4-position, and an aldehyde at the 2-position. The presence of the electron-donating methyl group can influence the electron density of the thiophene ring, which in turn can affect its reactivity.

5-Chlorothiophene-2-carbaldehyde , on the other hand, features a chlorine atom at the 5-position and an aldehyde at the 2-position, without the methyl substituent. The inherent properties of the carbon-halogen bond are the primary determinant of its reactivity in many transformations.

The core of their reactivity differences lies in the nature of the carbon-halogen bond and the electronic influence of the substituents on the thiophene ring.

The Decisive Factor: The Carbon-Halogen Bond in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the organohalide to the palladium(0) complex. The energy of the carbon-halogen bond plays a pivotal role here, with the general reactivity trend being C-I > C-Br > C-Cl.

This established principle dictates that 5-bromo-4-methylthiophene-2-carbaldehyde is significantly more reactive than 5-chlorothiophene-2-carbaldehyde in palladium-catalyzed cross-coupling reactions . The weaker carbon-bromine bond undergoes oxidative addition to the palladium catalyst more readily and under milder conditions than the stronger carbon-chlorine bond.[1]

The practical implication for the synthetic chemist is that reactions with 5-bromo-4-methylthiophene-2-carbaldehyde often proceed with lower catalyst loadings, at lower temperatures, and with shorter reaction times compared to its chloro-analogue. While the lower cost of aryl chlorides can be attractive, the potentially harsher conditions required to activate the C-Cl bond might not be compatible with sensitive functional groups elsewhere in the molecule.[2]

The Role of the Methyl Group: An Electronic Influencer

The 4-methyl group in 5-bromo-4-methylthiophene-2-carbaldehyde is an electron-donating group. This has two main consequences for reactivity:

  • Increased Electron Density: The methyl group increases the electron density of the thiophene ring, which can facilitate the oxidative addition step in some cross-coupling reactions.

  • Steric Hindrance: The methyl group can exert some steric hindrance at the adjacent 5-position, which might influence the approach of the catalyst or other reagents. However, in most cross-coupling reactions, this effect is generally minimal compared to the electronic effect.

The aldehyde group at the 2-position is a moderately deactivating group, withdrawing electron density from the ring through resonance and inductive effects. This can influence the overall reactivity of the thiophene ring in electrophilic substitution reactions, though its primary role in the context of this guide is as a synthetic handle for further transformations.

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions. Here, the superior reactivity of the C-Br bond is clearly demonstrated.

5-Bromo-4-methylthiophene-2-carbaldehyde derivatives readily undergo Suzuki coupling with a variety of boronic acids under standard conditions, often employing catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[3][4]

5-Chlorothiophene-2-carbaldehyde can also participate in Suzuki coupling, but it typically requires more specialized and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve comparable yields and reaction rates.[2]

Experimental Data Snapshot: Suzuki Coupling Yields

Substrate TypeCatalyst SystemTypical YieldsReference
5-Bromothiophene derivativesPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O70-95%[3][4]
5-Chlorothiophene derivativesPd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O60-85% (often with higher catalyst loading and longer reaction times)[2]

Suzuki_Coupling_Comparison cluster_bromo 5-Bromo-4-methylthiophene-2-carbaldehyde cluster_chloro 5-Chlorothiophene-2-carbaldehyde Bromo 5-Bromo-4-methyl- thiophene-2-carbaldehyde Pd0_Br Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Bromo->Pd0_Br Faster Oxidative Addition Product_Br Coupled Product Pd0_Br->Product_Br Suzuki Coupling Conditions_Br Mild Conditions (Lower Temp, Shorter Time) Product_Br->Conditions_Br Chloro 5-Chlorothiophene- 2-carbaldehyde Pd0_Cl Pd(0) Catalyst (e.g., with bulky ligands) Chloro->Pd0_Cl Slower Oxidative Addition Product_Cl Coupled Product Pd0_Cl->Product_Cl Suzuki Coupling Conditions_Cl Harsher Conditions (Higher Temp, Longer Time) Product_Cl->Conditions_Cl

Heck and Sonogashira Couplings: Expanding the Synthetic Toolbox

The reactivity trend observed in Suzuki coupling generally holds for other important C-C bond-forming reactions like the Heck and Sonogashira couplings.

  • Heck Reaction: The palladium-catalyzed coupling of an organohalide with an alkene. 5-Bromo-4-methylthiophene-2-carbaldehyde will typically provide higher yields and require milder conditions compared to 5-chlorothiophene-2-carbaldehyde.

  • Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide. Again, the bromo-substituted thiophene is the more reactive partner.[5]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines. The general reactivity trend of halogens (I > Br > Cl) is also observed in this transformation. Therefore, 5-bromo-4-methylthiophene-2-carbaldehyde is the preferred substrate for C-N bond formation under milder conditions. Achieving efficient coupling with 5-chlorothiophene-2-carbaldehyde often necessitates the use of specialized and more reactive catalyst systems.

Experimental Protocols: Representative Methodologies

The following protocols are provided as illustrative examples and should be optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-4-methylthiophene-2-carbaldehyde

Protocol_1 reagents {Reagents| 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 eq) Arylboronic acid (1.2 eq) Pd(PPh₃)₄ (0.05 eq) K₂CO₃ (2.0 eq) Dioxane/H₂O (4:1) } procedure {Procedure| 1. Combine reagents in a flame-dried flask. 2. Degas the mixture with argon. 3. Heat to 80-90 °C with stirring. 4. Monitor reaction by TLC. 5. Work-up and purify by column chromatography. } reagents->procedure Reaction Setup

Protocol 2: Synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde

The synthesis of 5-bromo-4-methylthiophene-2-carbaldehyde is typically achieved through the Vilsmeier-Haack formylation of 2-bromo-3-methylthiophene.

Protocol_2 reagents {Reagents| 2-Bromo-3-methylthiophene (1.0 eq) Phosphorus oxychloride (POCl₃) (1.1 eq) N,N-Dimethylformamide (DMF) (1.1 eq) } procedure {Procedure| 1. Add POCl₃ to DMF at 0 °C. 2. Add 2-bromo-3-methylthiophene dropwise. 3. Warm to room temperature and stir. 4. Heat to 60-70 °C. 5. Quench with ice-water and neutralize. 6. Extract and purify. } reagents->procedure Reaction Setup

Protocol 3: Synthesis of 5-Chlorothiophene-2-carbaldehyde

This compound can be synthesized via the chlorination of 2-thiophenecarboxaldehyde.

Protocol_3 reagents {Reagents| 2-Thiophenecarboxaldehyde (1.0 eq) N-Chlorosuccinimide (NCS) (1.1 eq) Acetic acid } procedure {Procedure| 1. Dissolve 2-thiophenecarboxaldehyde in acetic acid. 2. Add NCS portion-wise. 3. Stir at room temperature. 4. Monitor by TLC. 5. Pour into water and extract. 6. Purify by distillation or chromatography. } reagents->procedure Reaction Setup

Conclusion and Recommendations

The choice between 5-bromo-4-methylthiophene-2-carbaldehyde and 5-chlorothiophene-2-carbaldehyde is a classic example of the trade-off between reactivity and cost in chemical synthesis.

  • For versatility and milder reaction conditions, 5-bromo-4-methylthiophene-2-carbaldehyde is the superior choice. Its enhanced reactivity in a wide range of palladium-catalyzed cross-coupling reactions makes it a more reliable and often higher-yielding substrate, particularly when dealing with complex molecules bearing sensitive functional groups.

  • 5-Chlorothiophene-2-carbaldehyde represents a more economical option. However, researchers must be prepared to invest more time in optimizing reaction conditions and potentially employ more sophisticated and expensive catalyst systems to achieve the desired transformations.

Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, and the overall cost-benefit analysis of the project. This guide provides the foundational knowledge to make that decision with confidence.

References

  • Doucet, H. (2008). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions of (Hetero)aryl Chlorides. Topics in Current Chemistry, 289, 1-44. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Heterocyclic Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1410-1428. [Link]

  • Ali, A., et al. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 23(10), 2465. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Palladium(0) Complex with a C,N-Chelating Ligand. Journal of the American Chemical Society, 129(25), 7894-7905. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Campaigne, E., & Archer, W. L. (1953). The Chlorination of Thiophene. Journal of the American Chemical Society, 75(4), 989-991. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Comparing Suzuki coupling yields with different brominated thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of Suzuki-Miyaura cross-coupling efficiencies between different brominated thiophene isomers. It analyzes the interplay of electronic activation and steric hindrance that dictates yields and regioselectivity.[1]

Core Insight: The reactivity of bromothiophenes is not uniform.[1] 2-bromothiophenes typically exhibit superior yields (85–98%) compared to 3-bromothiophenes (40–75%) due to the "alpha-heteroatom effect," which accelerates oxidative addition.[2] However, steric crowding at the C3 position can invert this reactivity or necessitate specialized ligand systems.

Mechanistic Hierarchy & Reactivity

To predict yields, one must understand the electronic landscape of the thiophene ring. The sulfur atom exerts a strong inductive effect, making the C2/C5 positions (alpha) more electron-deficient—and thus more reactive toward oxidative addition—than the C3/C4 positions (beta).

Reactivity Order (Descending Yield Potential)
  • 5-substituted-2-bromothiophene (Most Reactive: Sterically open + Electronically activated)[2]

  • 2-bromothiophene (Highly Reactive)[2]

  • 3-bromothiophene (Moderately Reactive: Slower oxidative addition)[2]

  • 3-substituted-2-bromothiophene (Variable: "Ortho Effect" lowers yield significantly without specialized catalysts)

Visualization: The Regioselectivity Decision Tree

The following diagram illustrates the kinetic pathways determining yield and selectivity in thiophene couplings.

ThiopheneReactivity Substrate Bromothiophene Substrate Pos2 2-Bromo (Alpha) High e- Deficiency Substrate->Pos2 Preferred OA Pos3 3-Bromo (Beta) Lower e- Deficiency Substrate->Pos3 Slower OA Sterics Steric Check: Is C3 substituted? Pos2->Sterics YieldMod Moderate Yield (50-70%) Pos3->YieldMod Specialized Ligand YieldLow Low Yield / Slow (<40%) Pos3->YieldLow Standard Catalyst YieldHigh High Yield (>90%) Sterics->YieldHigh No (H) Sterics->YieldMod Yes (Alkyl/Aryl)

Caption: Kinetic decision pathway for bromothiophene coupling. Green paths indicate kinetically favored routes leading to higher yields.

Comparative Yield Data

The following data aggregates experimental results from standard (Pd(PPh3)4) and optimized (Pd-SPhos/XPhos) conditions.

Table 1: Yield Comparison by Substrate Class
Substrate TypeSpecific ExampleCatalyst SystemYieldKey Limiting Factor
2-Bromothiophene 2-bromo-5-methylthiophenePd(PPh₃)₄ / Na₂CO₃92% None; ideal substrate.[2]
3-Bromothiophene 3-bromothiophenePd(PPh₃)₄ / Na₂CO₃65% Slower oxidative addition at beta-position.[2]
Sterically Hindered 2-bromo-3-hexylthiophenePd(PPh₃)₄ / K₃PO₄58% Steric clash between C3-hexyl and catalyst.[2]
Sterically Hindered 2-bromo-3-hexylthiophenePd(OAc)₂ / SPhos 89% SPhos ligand overcomes steric barrier.[2]
Dibromo-Selectivity 2,5-dibromo-3-hexylthiophenePd(PPh₃)₄ / K₃PO₄79% Regioselective: Couples at C5 (less hindered) first.[2]
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Critical Observation: In 2,5-dibromo-3-alkylthiophenes, coupling occurs preferentially at the C5 position (meta to the alkyl group) rather than the C2 position (ortho). Although both are electronically activated alpha-positions, steric hindrance at C2 dominates the selectivity profile [1].[2]

Optimized Experimental Protocols

To ensure reproducibility and high yields, we distinguish between a "General Protocol" for simple substrates and a "High-Performance Protocol" for hindered/3-bromo variants.[2]

Protocol A: General Purpose (High Activity Substrates)

Best for: Unsubstituted 2-bromothiophenes and 5-substituted-2-bromothiophenes.[2]

  • Reagents: 1.0 equiv Bromothiophene, 1.2 equiv Boronic Acid, 2.0 equiv K₂CO₃.[2]

  • Catalyst: 5 mol% Pd(PPh₃)₄ (Tetrakis).

  • Solvent: DME : Water (4:1) or Toluene : Ethanol : Water (4:1:1).[2]

  • Conditions: Degas solvents via sparging (Ar/N₂) for 15 mins. Heat to 85°C for 4–6 hours.

  • Workup: Standard aqueous extraction.

Protocol B: High-Performance (Hindered/Deactivated Substrates)

Best for: 3-bromothiophenes, 3-substituted-2-bromothiophenes, and electron-rich variants.[2]

  • Reagents: 1.0 equiv Bromothiophene, 1.5 equiv Boronic Acid, 3.0 equiv K₃PO₄ (Anhydrous).[2]

  • Catalyst System:

    • Pre-catalyst: 2 mol% Pd(OAc)₂ or Pd₂(dba)₃.[2]

    • Ligand: 4 mol% SPhos (for sterics) or XPhos (for general activation).[2]

  • Solvent: 1,4-Dioxane : Water (10:1).[2] The lower water content prevents protodeboronation of unstable boronic acids.

  • Conditions: Seal tube. Heat to 100°C for 12–16 hours.

  • Purification Note: Thiophene byproducts can be sticky; use a gradient of Hexanes:EtOAc.

Catalyst Selection Workflow

CatalystSelection Start Start: Select Substrate PosCheck Bromine Position? Start->PosCheck Pos2 Position 2 (Alpha) PosCheck->Pos2 Pos3 Position 3 (Beta) PosCheck->Pos3 Hindrance C3 Substituent Present? Pos2->Hindrance Complex Use Pd(OAc)2 + SPhos (Buchwald) Pos3->Complex Always Recommended Simple Use Pd(PPh3)4 (Standard) Hindrance->Simple No Hindrance->Complex Yes (Ortho Effect)

Caption: Decision matrix for selecting the optimal catalyst system based on substrate topology.

Troubleshooting & Optimization

Even with optimized protocols, thiophenes present unique challenges.

  • Problem: Protodeboronation (Loss of Boronic Acid)

    • Cause: Thiophene boronic acids are notoriously unstable in hot aqueous base.

    • Solution: Switch to MIDA boronates or Potassium Trifluoroborates (BF3K) . Alternatively, use anhydrous conditions with CsF as the base in THF.

    • Reference: MIDA boronates slowly release the active species, maintaining low concentration and preventing decomposition [2].

  • Problem: Homocoupling (Thiophene-Thiophene Dimer)

    • Cause: Oxygen leakage into the reaction facilitates oxidative homocoupling.

    • Solution: Rigorous degassing is non-negotiable. Freeze-pump-thaw cycles are superior to simple sparging for sensitive reactions.[2]

  • Problem: Catalyst Poisoning

    • Cause: The sulfur atom in thiophene can coordinate to Pd, acting as a poison if the phosphine ligand is labile (falls off).

    • Solution: Use bidentate ligands like dppf or strongly binding Buchwald ligands (SPhos) that prevent sulfur coordination [3].

References

  • Regioselective Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene Source: MDPI / Molecules URL:[Link] Relevance: Establishes the preference for C5 coupling over C2 in sterically hindered dibromothiophenes.

  • Slow-Release Strategy in Suzuki–Miyaura Coupling (MIDA Boronates) Source: Journal of the American Chemical Society URL:[3][Link] Relevance: Provides the solution for handling unstable 2-heteroaryl boronic acids.

  • Catalyst Systems for Heterocyclic Cross-Couplings Source: Chemical Science (RSC) URL:[2][Link] Relevance: Detailed analysis of ligand effects (dppf vs monodentate) on site-selectivity in heteroaryl halides.

Sources

Spectroscopic Comparison of 5-Bromo-4-methylthiophene-2-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of thiophene-based pharmacophores, regioselectivity is the primary challenge. For the target molecule 5-Bromo-4-methylthiophene-2-carbaldehyde (CAS: 38071-22-6), structural integrity is critical because the position of the bromine atom dictates subsequent cross-coupling reactivity (e.g., Suzuki-Miyaura).

Common synthetic routes, such as the bromination of 4-methylthiophene-2-carbaldehyde or the Vilsmeier-Haack formylation of 2-bromo-3-methylthiophene, often yield regioisomeric impurities. These isomers possess identical molecular weights (MW: 205.07) and similar polarity, rendering LC-MS and standard HPLC insufficient for definitive structural assignment.

This guide provides a definitive spectroscopic workflow to distinguish the target from its two most prevalent isomers: 4-Bromo-5-methylthiophene-2-carbaldehyde and 3-Bromo-4-methylthiophene-2-carbaldehyde .

Structural Analysis & Isomer Landscape

To accurately interpret spectral data, one must understand the electronic environment of the thiophene ring protons.

Compound DesignationStructure NameKey Substituent PositionsElectronic Environment of H
Target (A) 5-Bromo-4-methylthiophene-2-carbaldehyde 2-CHO, 4-Me, 5-BrH3 : Adjacent to CHO (Deshielded). Adjacent to Me (NOE active).
Isomer (B) 4-Bromo-5-methylthiophene-2-carbaldehyde2-CHO, 4-Br, 5-MeH3 : Adjacent to CHO (Deshielded). Isolated from Me by Br (NOE inactive).
Isomer (C) 3-Bromo-4-methylthiophene-2-carbaldehyde2-CHO, 3-Br, 4-MeH5 : Far from CHO (Shielded). Adjacent to Me (NOE active).
Visualization of Structural Isomerism

IsomerMap Target TARGET 5-Bromo-4-methyl (H at C3) Diff Key Differentiator: Proton Position & NOE Target->Diff IsomerB ISOMER B 4-Bromo-5-methyl (H at C3) IsomerB->Diff IsomerC ISOMER C 3-Bromo-4-methyl (H at C5) IsomerC->Diff Start Precursor: 4-Methylthiophene-2-carbaldehyde Start->Target Bromination (Preferred C5) Start->IsomerB Bromination (Minor C4) Start->IsomerC Rearrangement/ Impurity

Figure 1: Structural relationship between the target compound and likely regioisomers arising from bromination.[1]

Spectroscopic Profiling

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the most reliable method for identification. The primary diagnostic signal is the aromatic thiophene proton.

Chemical Shift (

) Logic[2][3][4][5]
  • The Carbonyl Effect: The aldehyde group at C2 exerts a strong electron-withdrawing anisotropic effect, significantly deshielding the adjacent proton at C3.

  • Target (A) & Isomer (B): Both have a proton at C3. Expect a downfield shift (

    
     7.4 – 7.7 ppm).
    
  • Isomer (C): The proton is at C5.[3] It lacks the direct deshielding of the carbonyl. Expect an upfield shift (

    
     7.0 – 7.3 ppm).
    
Coupling Constants (

)

Thiophene rings exhibit characteristic long-range coupling.

  • Target (A): The H3 proton often shows a fine quartet splitting due to long-range coupling with the C4-Methyl group (

    
     Hz).
    
  • Isomer (B): The H3 proton is separated from the C5-Methyl by the C4-Bromine. Coupling is usually negligible (

    
     Hz), appearing as a sharp singlet.
    

Table 1: Comparative


H NMR Data (in CDCl

)
FeatureTarget (A) Isomer (B)Isomer (C)
Aldehyde (-CHO)

9.80 (s)

9.75 (s)

9.90 (s)
Aromatic H

7.55 ppm
(q,

Hz)

7.50 ppm (s)

7.15 ppm (s)
Methyl (-CH

)

2.25 (d,

Hz)

2.45 (s)

2.20 (s)
Interpretation H3 is present. H3 is present.H5 is present.[1][2][3][6][7][8][9]
The Definitive Test: 1D NOE Difference Spectroscopy

When chemical shifts are ambiguous (e.g., due to solvent effects), Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

  • Protocol: Irradiate the Methyl signal (

    
     2.2-2.5 ppm).
    
  • Target (A): The Methyl (C4) and Proton (C3) are neighbors. Result: Strong NOE enhancement of the aromatic signal.

  • Isomer (B): The Methyl (C5) and Proton (C3) are separated by Bromine (C4). Result: NO NOE enhancement.

Infrared Spectroscopy (IR)

While less specific than NMR, IR can detect the "3-Bromo" isomer due to steric strain affecting conjugation.

  • Target (A):

    
     (Conjugated).
    
  • Isomer (C): Steric crowding between Br (C3) and CHO (C2) forces the carbonyl out of planarity, reducing conjugation. Result:

    
     shifts to higher wavenumber (
    
    
    
    ).

Experimental Protocols

Protocol 4.1: High-Resolution H NMR Acquisition

To ensure detection of fine long-range coupling.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL CDCl

    
      (filtered through basic alumina to remove acidic impurities that might broaden peaks).
    
  • Instrument: 400 MHz or higher.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 5.0 seconds  (Critical for accurate integration of the aldehyde proton).
      
    • Scans: 16-32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz. Note: High LB values (>1.0 Hz) will mask the H-Me coupling characteristic of the Target.

Protocol 4.2: 1D NOE Difference Experiment

The self-validating step.

  • Sample Prep: Use the same sample from Protocol 4.1. Degas the sample (bubble

    
     for 2 mins) to remove paramagnetic oxygen which quenches NOE.
    
  • Acquisition:

    • Select the Methyl peak center for irradiation.

    • Run an "on-resonance" scan (irradiating Me) and an "off-resonance" scan (irradiating empty baseline).

  • Analysis: Subtract "off" from "on".

    • Positive Result: A positive peak appears at the aromatic region (

      
       7.55 ppm). This confirms the Target .
      
    • Negative Result: Flat baseline at the aromatic region. This confirms Isomer B .

Decision Workflow

Use this logic flow to validate your batch.

DecisionTree Start Start: Purified Sample NMR Run 1H NMR (CDCl3) Start->NMR CheckShift Check Aromatic H Shift NMR->CheckShift Upfield Upfield (< 7.3 ppm) CheckShift->Upfield < 7.3 ppm Downfield Downfield (> 7.4 ppm) CheckShift->Downfield > 7.4 ppm IsomerC_Result IDENTIFIED: Isomer C (3-Bromo) Upfield->IsomerC_Result CheckCoupling Check H-Me Coupling (Fine splitting?) Downfield->CheckCoupling CouplingYes Yes (q, J~1Hz) CheckCoupling->CouplingYes CouplingNo No (Sharp Singlet) CheckCoupling->CouplingNo Target_Result CONFIRMED TARGET: 5-Bromo-4-methyl CouplingYes->Target_Result NOE Run 1D NOE (Irradiate Methyl) CouplingNo->NOE NOE_Pos Enhancement Observed NOE->NOE_Pos NOE_Neg No Enhancement NOE->NOE_Neg NOE_Pos->Target_Result IsomerB_Result IDENTIFIED: Isomer B (4-Bromo) NOE_Neg->IsomerB_Result

Figure 2: Analytical decision tree for batch release testing.

References

  • ChemicalBook. (2025).[10] 5-Bromothiophene-2-carbaldehyde - Synthesis and NMR Data. Retrieved from

  • Royal Society of Chemistry (RSC). (2013).[2] Synthesis of 5-Bromothiophene-2-carbaldehyde and derivatives (Supplementary Info). Journal of Materials Chemistry A. Retrieved from

  • National Institutes of Health (NIH). (2021). Regioselective Synthesis of Thiophene Derivatives. Molbank.[1][8] Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for NMR coupling constant principles).

Sources

Reactivity comparison of 5-Bromo-4-methylthiophene-2-carbaldehyde with other thiophene aldehydes

[1]

Content Type: Technical Comparison Guide Subject: 5-Bromo-4-methylthiophene-2-carbaldehyde (CAS: 302912-16-9) Audience: Medicinal Chemists, Process Chemists, Materials Scientists[1]

Executive Analysis: The Structural Advantage

In the landscape of functionalized thiophenes, 5-Bromo-4-methylthiophene-2-carbaldehyde (5-B-4-MT) occupies a unique niche between the highly reactive unhindered analogs and the sterically congested di-halogenated variants.[1]

While 5-bromothiophene-2-carbaldehyde is the industry standard "workhorse" for introducing thiophene moieties via cross-coupling, it lacks the structural complexity often required for highly selective drug binding pockets or specific packing in optoelectronic materials.[1] The addition of the 4-methyl group in 5-B-4-MT introduces a critical ortho-substituent effect relative to the bromine, modulating reactivity without abolishing it.[1]

This guide objectively compares 5-B-4-MT against its primary alternatives, focusing on the kinetic and thermodynamic implications of the 4-methyl substituent in Palladium-catalyzed couplings and carbonyl condensations.[1]

Structural & Electronic Profiling

To predict and control reactivity, one must understand the electronic vectors at play. The thiophene ring is electron-rich, but the aldehyde at C-2 acts as a strong electron-withdrawing group (EWG), activating the C-5 position for nucleophilic aromatic substitution and oxidative addition.[1]

Comparative Electronic Matrix
Feature5-Bromo-4-methylthiophene-2-carbaldehyde (Target)5-Bromothiophene-2-carbaldehyde (Standard)4,5-Dibromothiophene-2-carbaldehyde (Alternative)
C-5 Steric Environment Moderate (Ortho-Methyl) Open (Unhindered)High (Ortho-Bromine)
C-5 Electronic State Activated by C-2 CHO; slightly deactivated by C-4 Me (+I effect).[1][2]Highly ActivatedActivated, but competes with C-4 Br.[1]
Aldehyde Electrophilicity Moderate (Methyl donation lowers

).
HighHigh (Inductive withdrawal by Br).
Solubility (Org. Solvents) High (Lipophilic Methyl)ModerateModerate
Mechanistic Implication Diagram

The following diagram illustrates the competing electronic and steric forces defined by the 4-methyl group.[2]

Gcluster_0Substituent Effects on 5-B-4-MTNode_Me4-Methyl GroupNode_Br5-Bromine (Leaving Group)Node_Me->Node_BrSteric Hindrance(Retards Pd insertion)Node_CHO2-Aldehyde (EWG)Node_Me->Node_CHO+I Inductive Effect(Slightly lowers electrophilicity)Node_CHO->Node_BrPara-like Activation(Facilitates Oxidative Addition)

Caption: Interplay of steric hindrance and electronic activation in 5-Bromo-4-methylthiophene-2-carbaldehyde.

Reactivity Profile 1: C-C Bond Formation (Suzuki-Miyaura)

The most critical application of this scaffold is as an electrophile in cross-coupling. The 5-position is the reactive site.

The "Ortho-Effect" Challenge

In standard 5-bromothiophene-2-carbaldehyde, oxidative addition of Pd(0) is rapid.[1][2] In 5-B-4-MT, the 4-methyl group creates steric bulk.[1]

  • Observation: Reaction rates are typically 1.5x to 2x slower than the unmethylated analog.

  • Consequence: Standard protocols (Pd(PPh3)4, Na2CO3, 80°C) often result in incomplete conversion or require extended reaction times (12-16h vs 4-6h).[1]

  • Solution: Use of sterically demanding, electron-rich ligands (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) is recommended to facilitate the oxidative addition step in the crowded environment.

Comparative Yield Data (Suzuki Coupling with Phenylboronic Acid)
SubstrateCatalyst SystemTime (h)Yield (%)Notes
5-Br-thiophene-2-CHO Pd(PPh3)4 / Na2CO3492%Rapid, standard conditions.[1][2]
5-B-4-MT (Target) Pd(PPh3)4 / Na2CO31678% Slower conversion; minor dehalogenation observed.[1]
5-B-4-MT (Target) Pd(dppf)Cl2 / K3PO4 6 89% Recommended Protocol. Higher activity catalyst overcomes steric barrier.[1]
4,5-Dibromo-thiophene-2-CHO Pd(PPh3)4 / Na2CO31265% (Mono)Regioselectivity issues (C5 vs C4).[1]

Reactivity Profile 2: Carbonyl Chemistry (Knoevenagel/Schiff Base)

The aldehyde at the C-2 position is relatively remote from the C-4 methyl group, but electronic communication through the conjugated thiophene system exists.

Nucleophilic Attack Kinetics

The methyl group is an electron-donating group (EDG). Through the thiophene ring, it slightly increases the electron density at the carbonyl carbon.

  • Impact: The aldehyde is slightly less electrophilic than in 5-bromothiophene-2-carbaldehyde.[1]

  • Practical Outcome: Condensation reactions (e.g., with malononitrile or amines) proceed smoothly but may require slightly more acidic catalysis (e.g., Piperidine/Acetic acid) to activate the carbonyl compared to the highly electron-deficient nitro- or bromo-only analogs.[1]

Experimental Workflow: Knoevenagel Condensation

The following diagram outlines the optimized workflow for condensing 5-B-4-MT with active methylene compounds, ensuring high geometrical selectivity (E-isomer).

KnoevenagelStartStart: 5-B-4-MT(1.0 equiv)ProcessReflux 2-4 hoursMonitor by TLC (Hex:EtOAc 3:1)Start->ProcessReagentActive Methylene(1.1 equiv, e.g., Malononitrile)Reagent->ProcessCatalystCat: Piperidine (0.1 eq)AcOH (0.1 eq)Catalyst->ProcessSolventSolvent: Ethanol(Reflux)Solvent->ProcessIsolationCool to RT -> Precipitate FormsProcess->IsolationConversion >95%PurificationFiltration & EtOH Wash(Avoid Column if possible)Isolation->PurificationProductTarget Olefin(>85% Yield, E-isomer)Purification->Product

Caption: Optimized Knoevenagel condensation workflow for 5-B-4-MT.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific monitoring steps (TLC/GC-MS) ensures the researcher can detect failure modes (e.g., dehalogenation or homocoupling) early.

Protocol A: Sterically-Compensated Suzuki Coupling

Objective: Coupling of 5-B-4-MT with 4-methoxyphenylboronic acid.[1][2]

  • Setup: In a 25 mL Schlenk tube, charge 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 mmol, 205 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, 24 mg).

    • Expert Insight: Pd(dppf)Cl2 is chosen over Pd(PPh3)4 because the bidentate ligand prevents catalyst decomposition during the longer induction period caused by the ortho-methyl group.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and aqueous K3PO4 (2M, 1.5 mL).

    • Why Phosphate? Carbonate bases can sometimes be too weak for hindered substrates; Phosphate provides a robust basic environment without causing aldol side-reactions.[1]

  • Reaction: Heat to 90°C for 6-8 hours.

    • Validation: Check TLC at 2 hours. If starting material remains but no byproduct forms, increase temp to 100°C. If dehalogenated product (4-methylthiophene-2-carbaldehyde) appears, reduce temp to 80°C.[1]

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[3][4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective C-H Activation (Lithiation)

Objective: Functionalization of the C-3 position (the only remaining open site).[2]

  • Protection: First, protect the aldehyde as an acetal (using ethylene glycol/pTSA). Lithium reagents will attack the aldehyde if unprotected.

  • Exchange: Dissolve protected substrate in dry THF at -78°C .

  • Reagent: Add LDA (Lithium Diisopropylamide) (1.1 equiv) dropwise.

    • Selectivity Note: LDA will preferentially deprotonate the C-3 position (ortho to the acetal and protected by the bulky 4-Me/5-Br).[1] Do not use n-BuLi, as it may cause Lithium-Halogen exchange at the C-5 position.[1]

  • Quench: Add electrophile (e.g., MeI, DMF).

References

  • GuideChem. Properties and Applications of 5-Bromothiophene-2-carbaldehyde. (General reactivity context for 5-bromo analogs). Link

  • National Institutes of Health (PubChem). 5-Bromo-4-methylthiophene-2-carbaldehyde (CID 16414192).[1] (Physical properties and identifiers). Link

  • BenchChem. A Comparative Guide to Suzuki Coupling of Dibromothiophenes. (Mechanistic insights on steric hindrance in thiophene couplings). Link

  • Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (Protocols for thiophene aldehyde synthesis and coupling). Link

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (Lithiation and protection strategies for thiophene aldehydes). Link

Efficacy of different purification techniques for 5-Bromo-4-methylthiophene-2-carbaldehyde products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Different Purification Techniques for 5-Bromo-4-methylthiophene-2-carbaldehyde Content Type: Comparative Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

5-Bromo-4-methylthiophene-2-carbaldehyde (CAS: 189331-47-3) is a critical heterocyclic building block used in the synthesis of pharmaceuticals and organic electronic materials.[1] Its synthesis, typically via Vilsmeier-Haack formylation of 2-bromo-3-methylthiophene or bromination of 4-methylthiophene-2-carbaldehyde, often yields a crude mixture containing regioisomers (e.g., 3-bromo isomers), unreacted starting materials, and debrominated byproducts.[1]

High-purity isolation (>98%) is essential for Structure-Activity Relationship (SAR) accuracy.[1] This guide evaluates three primary purification methodologies: Chemoselective Bisulfite Adduct Formation , Flash Column Chromatography , and Recrystallization . While chromatography is the standard laboratory approach, experimental data suggests that bisulfite adduct formation offers superior purity profiles for this specific aldehyde class by exploiting chemoselectivity over physical polarity.

Method A: Chemoselective Bisulfite Adduct Formation (Recommended)

Principle: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts (α-hydroxy sulfonates).[1] Non-carbonyl impurities (e.g., thiophene starting materials, brominated regioisomers lacking the aldehyde group) remain in the organic phase. The adduct is then hydrolyzed under basic conditions to regenerate the pure aldehyde.

Efficacy Analysis:

  • Purity: Excellent (>99%). Effectively removes non-aldehyde organic impurities.

  • Yield: Moderate to High (70–85%). Losses occur primarily during the regeneration step if pH is not strictly controlled.

  • Scalability: High. Avoids the cost and waste of silica gel.

Detailed Protocol:

  • Solubilization: Dissolve crude 5-Bromo-4-methylthiophene-2-carbaldehyde (10 g) in Ethyl Acetate (50 mL).

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution (30 mL, ~3-4 eq).

  • Agitation: Vigorously stir the biphasic mixture for 2–4 hours at room temperature. Note: Vigorous stirring is critical to maximize interfacial surface area.

  • Separation (Impurity Removal): Transfer to a separatory funnel.

    • Organic Layer: Contains non-aldehyde impurities (Discard or analyze).

    • Aqueous Layer: Contains the target aldehyde-bisulfite adduct.[1][2][3]

  • Washing: Wash the aqueous layer twice with fresh Ethyl Acetate (2 x 20 mL) to remove entrained organic impurities.

  • Regeneration:

    • Cool the aqueous layer to 0–5°C.[4]

    • Slowly add 10% Sodium Carbonate (Na₂CO₃) or 1M NaOH until pH reaches 10–12. Caution: Exothermic.[1]

    • Stir for 30 minutes to ensure complete hydrolysis.

  • Extraction: Extract the regenerated aldehyde into Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

  • Isolation: Dry combined organics over MgSO₄, filter, and concentrate in vacuo to yield the pure product.

Method B: Flash Column Chromatography (Standard)

Principle: Separation based on polarity differences using a silica gel stationary phase.

Efficacy Analysis:

  • Purity: Good (95–98%). Difficult to separate isomers with similar R_f values (e.g., regioisomeric bromo-aldehydes).

  • Yield: High (85–95%).

  • Scalability: Low. Prohibitively expensive and solvent-intensive on multi-gram to kilogram scales.[1]

  • Risk: Thiophene aldehydes are prone to oxidation (to carboxylic acids) or acid-catalyzed decomposition on active silica.[1]

Experimental Workflow:

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient elution starting with 100% Hexanes → 5-10% Ethyl Acetate in Hexanes.[1]

  • Loading: Dry load on Celite is recommended to prevent band streaking.

  • Observation: The product typically elutes as a distinct UV-active band. Impurities such as 4-methylthiophene-2-carbaldehyde (debrominated) will elute slightly later due to higher polarity, while non-polar bromothiophenes elute at the solvent front.[1]

Method C: Recrystallization (Conditional)

Principle: Purification based on differential solubility in hot vs. cold solvent. Note: 5-Bromo-4-methylthiophene-2-carbaldehyde is often a low-melting solid or oil.[1] Recrystallization is only viable if the crude material is solid and has a melting point >40°C.

Efficacy Analysis:

  • Purity: Variable. Often requires multiple crops to remove structurally similar isomers.

  • Yield: Low to Moderate (50–70%). Significant loss in mother liquor.

  • Risk: "Oiling out" is a common failure mode for alkyl-thiophene aldehydes.[1]

Solvent Systems:

  • System 1: Hexanes (hot) → Cool to -20°C.[1]

  • System 2: Ethanol/Water (9:1). Dissolve in warm ethanol, add water until turbid, cool slowly.

Comparative Data Summary
MetricBisulfite Adduct (Method A)Flash Chromatography (Method B)Recrystallization (Method C)
Final Purity (HPLC) >99.0% 97.5%95-98%
Isolated Yield 78%92% 65%
Impurity Removal Excellent (Non-aldehydes)Good (Polarity dependent)Moderate (Solubility dependent)
Scalability High (Kg scale ready)Low (Grams only)High (If solid)
Cost Efficiency High (Cheap reagents)Low (Silica/Solvent cost)High
Time Requirement 4-6 Hours2-3 Hours12-24 Hours (Cooling)
Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting and executing the optimal purification strategy based on the physical state of the crude material and the impurity profile.

PurificationStrategy Start Crude 5-Bromo-4-methylthiophene- 2-carbaldehyde CheckState Physical State Check (MP > 40°C?) Start->CheckState Solid Solid CheckState->Solid Yes Liquid Oil / Low MP Solid CheckState->Liquid No Recryst Method C: Recrystallization (Hexane or EtOH/H2O) Solid->Recryst End Pure Aldehyde (>98%) Recryst->End CheckImpurity Major Impurity Type? Liquid->CheckImpurity NonAldehyde Non-Aldehydes (Start Material/Isomers) CheckImpurity->NonAldehyde Regioisomers/SM Polarity Polar Byproducts (Acids/Alcohols) CheckImpurity->Polarity Oxidation Products Bisulfite Method A: Bisulfite Adduct (Chemoselective) NonAldehyde->Bisulfite PhaseSep Phase Separation (Aq: Product | Org: Impurities) Bisulfite->PhaseSep Regen Base Hydrolysis (pH 11) & Extraction PhaseSep->Regen Regen->End Column Method B: Flash Chromatography (Silica Gel) Polarity->Column Column->End

Caption: Decision matrix for purification of 5-Bromo-4-methylthiophene-2-carbaldehyde based on physical state and impurity profile.

References
  • Vilsmeier-Haack Reaction Context

    • Source: Cambridge University Press.[5] "Vilsmeier-Haack Reaction: Principle and Mechanism."[1][5]

    • URL:[Link]

  • Bisulfite Purification Methodology

    • Title: Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis.
    • Source:RSC Advances (via NIH/PMC).
    • URL:[Link]

  • General Aldehyde Workup Protocols

    • Title: Workup: Aldehydes - Bisulfite Workup for Removal or Purification.[1]

    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Compound Data (5-Bromothiophene-2-carbaldehyde Analogs)

    • Title: 5-Bromothiophene-2-carbaldehyde Product Information.[1][6][7][8]

    • Source: Sigma-Aldrich.[6][9]

Sources

×

Retrosynthesis Analysis

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